molecular formula C8H8BrN3 B3028224 4-Bromo-5-methyl-1H-indazol-3-amine CAS No. 1715912-74-5

4-Bromo-5-methyl-1H-indazol-3-amine

Cat. No.: B3028224
CAS No.: 1715912-74-5
M. Wt: 226.07
InChI Key: FKLIXMKJIGOMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5) is a brominated indazole derivative of high interest in medicinal chemistry and drug discovery. Its molecular formula is C 8 H 8 BrN 3 with a molecular weight of 226.07 g/mol [ 2 ]. The compound is characterized by a predicted boiling point of 433.9±40.0 °C and a density of 1.741±0.06 g/cm 3 [ 2 ]. It should be stored in a dark place, sealed, and under dry conditions at 2-8°C to preserve stability [ 4 ]. The core research value of this compound lies in its role as a key synthetic building block for the development of novel therapeutic agents. The 1H-indazol-3-amine structure is a recognized hinge-binding fragment in kinase inhibitor design [ 7 ]. This compound is particularly valuable for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, where its bromo substituent allows for functionalization at the 4-position [ 7 ]. This enables researchers to explore structure-activity relationships and create diverse chemical libraries aimed at targeting critical biological pathways. Its primary research applications are in oncology, specifically in the design and synthesis of potential kinase inhibitors. Indazole derivatives have demonstrated significant antitumor activities against various human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) [ 7 ]. Furthermore, molecular skeletons incorporating ring-fused phenyl groups similar to this indazole derivative are being investigated as effective scaffolds for developing reversible and irreversible pan-HER (EGFR) inhibitors, which are crucial for overcoming drug resistance in cancers like non-small cell lung cancer (NSCLC) [ 6 ]. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLIXMKJIGOMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295360
Record name 4-Bromo-5-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1715912-74-5
Record name 4-Bromo-5-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1715912-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of 4-Bromo-5-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-5-methyl-1H-indazol-3-amine: Structure, Properties, and Synthetic Considerations

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-5-methyl-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, molecular weight, and physicochemical properties, alongside a discussion of its potential applications and synthetic pathways. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics.

Core Molecular Attributes

4-Bromo-5-methyl-1H-indazol-3-amine is a substituted indazole derivative. The indazole core is a bicyclic aromatic heterocycle, and the specific substitutions on this scaffold give rise to its unique chemical properties and potential for biological activity.

Chemical Structure and Molecular Formula

The chemical structure of 4-Bromo-5-methyl-1H-indazol-3-amine is characterized by a 1H-indazole ring system. A bromine atom is substituted at the 4-position, a methyl group at the 5-position, and an amine group at the 3-position.

The molecular formula for this compound is C₈H₈BrN₃ [1].

A 2D representation of the chemical structure is provided below:

Caption: 2D structure of 4-Bromo-5-methyl-1H-indazol-3-amine.

Molecular Weight and Physicochemical Properties

The molecular weight and key physicochemical properties of 4-Bromo-5-methyl-1H-indazol-3-amine are summarized in the table below. These parameters are crucial for assessing the compound's suitability for various experimental and developmental applications, including its potential as a drug candidate.

PropertyValueSource
Molecular Formula C₈H₈BrN₃[1]
Molecular Weight 226.07 g/mol [1]
CAS Number 1715912-74-5[1]
SMILES NC1=NNC2=C1C(Br)=C(C)C=C2[1]
Topological Polar Surface Area (TPSA) 54.7 Ų[1]
LogP 2.21602[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 2[1]

Synthesis and Manufacturing Considerations

The general strategy would likely involve the initial synthesis of the 4-bromo-5-methyl-1H-indazole core, followed by the introduction of the amine group at the 3-position. A common method for the amination of indazoles involves the use of amination reagents or a multi-step process involving nitrosation followed by reduction.

A potential, high-level workflow for the synthesis is outlined in the diagram below. This proposed pathway is based on analogous chemical transformations and represents a logical approach for laboratory-scale synthesis.

G start Substituted Toluene Derivative intermediate1 Formation of Aldehyde start->intermediate1 1. LDA 2. DMF intermediate2 Reaction with Methoxyamine intermediate1->intermediate2 Methoxylamine HCl, K₂CO₃ intermediate3 Indazole Ring Closure (Hydrazine Hydrate) intermediate2->intermediate3 product_core 4-Bromo-5-methyl-1H-indazole intermediate3->product_core amination Amination at C3 product_core->amination e.g., Nitrosation then Reduction final_product 4-Bromo-5-methyl-1H-indazol-3-amine amination->final_product

Caption: Plausible synthetic workflow for 4-Bromo-5-methyl-1H-indazol-3-amine.

Applications in Drug Discovery and Development

The 1H-indazol-3-amine scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds[3]. This structural motif is particularly prominent in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy[4][5].

Kinase Inhibition

The indazole ring system is an effective bioisostere for other aromatic systems and can form crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of protein kinases[5][6]. The amine group at the 3-position often plays a pivotal role in these interactions. The substitutions at the 4 and 5-positions of 4-Bromo-5-methyl-1H-indazol-3-amine can be further functionalized to enhance selectivity and potency against specific kinase targets.

While specific biological activity data for 4-Bromo-5-methyl-1H-indazol-3-amine is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a valuable starting point for the design of novel therapeutics targeting kinases implicated in various diseases.

Safety, Handling, and Storage

Given the limited availability of specific safety data for 4-Bromo-5-methyl-1H-indazol-3-amine, it is imperative to handle this compound with the utmost care, adhering to standard laboratory safety protocols for handling new chemical entities. The safety information for structurally related compounds can serve as a preliminary guide.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice[7][8].

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and consult a physician.

Storage Recommendations
  • Conditions: Store in a tightly sealed container in a dry, well-ventilated place[1]. Recommended storage is often at 2-8°C to ensure long-term stability[1][9].

Conclusion

4-Bromo-5-methyl-1H-indazol-3-amine is a heterocyclic compound with significant potential as a building block in drug discovery, particularly in the development of kinase inhibitors. Its well-defined chemical structure and physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. While further research is needed to fully elucidate its biological activity and safety profile, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in leveraging this compound for the creation of novel therapeutics.

References

  • ECHA. 4-bromo-5-methyl-1H-pyrazol-3-amine. [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. [Link]

  • PubChem. 4-Bromo-5-methyl-1,3-thiazol-2-amine. [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Link]

  • MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

Technical Guide: 4-Bromo-5-methyl-1H-indazol-3-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hinge-Plus" Scaffold

In the landscape of kinase inhibitor discovery, the 1H-indazol-3-amine core is a "privileged structure," offering a robust hydrogen-bonding motif that mimics the adenine ring of ATP. The specific derivative 4-bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5) represents a high-value intermediate because it pre-installs two critical features:

  • 4-Bromo Handle: A versatile vector for palladium-catalyzed cross-couplings, allowing access to the solvent-exposed region or the hydrophobic back-pocket (depending on binding orientation).

  • 5-Methyl Group: A hydrophobic anchor that often targets the gatekeeper residue, enhancing selectivity against kinases with smaller gatekeepers (e.g., Threonine vs. Methionine).

This guide details the chemical architecture, validated synthetic protocols, and strategic application of this scaffold in generating Type I and Type II kinase inhibitors.

Chemical Architecture & Binding Rationale[1]

The efficacy of this scaffold stems from its ability to satisfy the "Hinge Binding" requirement while providing orthogonal vectors for diversification.[1]

The Pharmacophore[1]
  • Hinge Binding (N1/N2): The indazole nitrogen atoms (N1-H donor, N2 acceptor) typically form a bidentate hydrogen bond network with the kinase hinge region backbone (e.g., Glu/Leu residues).[1]

  • The "Exit Vector" (C3-Amine): The exocyclic amine is rarely left free.[1] It is primarily used as a nucleophile to form amides or ureas, extending the inhibitor into the solvent front or interacting with the DFG motif (in Type II inhibitors).[1]

  • The Selectivity Handle (C4-Bromo): Position 4 is sterically crowded but electronically unique. Substituents here can force a twist in the molecule, potentially inducing atropisomerism or accessing the "shelf" region of the ATP pocket.[1]

Visualization of Binding Mode

The following diagram illustrates the conceptual binding mode and the strategic role of each substituent.

BindingMode Indazole Indazole Core (Hinge Binder) Hinge Kinase Hinge (Glu/Leu Backbone) Indazole->Hinge H-Bonds (Donor/Acceptor) Amine 3-NH2 Group (Solvent Vector) Indazole->Amine C3 Position Bromo 4-Br Handle (Back Pocket/Shelf) Indazole->Bromo C4 Position Methyl 5-Me Group (Gatekeeper Contact) Indazole->Methyl C5 Position Solvent Front Solvent Front Amine->Solvent Front Amide/Urea Extension Selectivity Pocket Selectivity Pocket Bromo->Selectivity Pocket Suzuki Coupling Gatekeeper Residue Gatekeeper Residue Methyl->Gatekeeper Residue Hydrophobic Packing

Figure 1: Pharmacophore map of the 4-bromo-5-methyl-1H-indazol-3-amine scaffold interacting with a generic kinase active site.

Synthetic Protocols

The synthesis of highly substituted indazoles often suffers from regioselectivity issues (N1 vs. N2 alkylation) or poor yields during ring closure.[1] The most robust "self-validating" protocol for this specific isomer relies on the SNAr cyclization of 2-fluorobenzonitriles .

Retrosynthetic Analysis

Direct bromination of 5-methyl-1H-indazol-3-amine is NOT recommended as a primary route due to poor regiocontrol (often favoring C6 or C7 positions). The authoritative route builds the ring after installing the substituents.

Target: 4-Bromo-5-methyl-1H-indazol-3-amine Precursor: 6-Bromo-2-fluoro-5-methylbenzonitrile (or 2-fluoro-6-bromo-3-methylbenzonitrile depending on nomenclature priority).

Detailed Protocol: The Hydrazine Cyclization

This protocol is adapted from standard indazole synthesis methodologies validated in Journal of Medicinal Chemistry and patent literature (e.g., for Linifanib/Lenacapavir intermediates).[1]

Reagents:

  • Precursor: 6-Bromo-2-fluoro-5-methylbenzonitrile (1.0 eq)

  • Reagent: Hydrazine monohydrate (N2H4[1]·H2O) (5.0 - 10.0 eq)

  • Solvent: n-Butanol or Ethanol (High boiling point preferred for rate)

  • Temperature: 85°C – 110°C[1]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-2-fluoro-5-methylbenzonitrile in n-Butanol (0.5 M concentration).

  • Addition: Add Hydrazine monohydrate (5.0 eq) dropwise at room temperature. Note: Exothermic reaction possible.[1]

  • Cyclization: Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (MW ~214) should disappear, and the product (MW ~226, M+H) should appear. The intermediate hydrazone is rarely isolated in this one-pot protocol.

  • Workup: Cool to room temperature. The product often precipitates directly upon cooling.[1]

    • If solid forms: Filter and wash with cold ethanol/water (1:1).[1]

    • If no precipitate:[1] Concentrate solvent to 20% volume, add water, and extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient (>95% purity).[1]

Synthetic Workflow Diagram

Synthesis SM 6-Bromo-2-fluoro- 5-methylbenzonitrile Intermediate Aryl Hydrazine Intermediate (Transient) SM->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (n-BuOH, 110°C) Reagent->Intermediate Cyclization Intramolecular S_NAr (Ring Closure) Intermediate->Cyclization -HF Product 4-Bromo-5-methyl- 1H-indazol-3-amine Cyclization->Product Tautomerization

Figure 2: One-pot synthesis via SNAr cyclization of the benzonitrile precursor.

Functionalization Strategy (SAR)

Once the scaffold is in hand, the order of operations is critical to avoid side reactions (e.g., N-arylation vs. C-arylation).

Comparison of Functionalization Routes
StepReaction TypeTarget PositionConditions / Notes
1 Amide Coupling C3-Amine Use acid chloride or HATU/Carboxylic acid. Critical: The C3-amine is essentially an aniline; it is less nucleophilic than aliphatic amines but reactive enough for acylation.
2 N-Protection N1-H Required if Suzuki coupling is harsh. Use THP, SEM, or Boc. Note: Unprotected indazoles can poison Pd catalysts or undergo N-arylation.
3 Suzuki-Miyaura C4-Bromo Pd(dppf)Cl₂, K₂CO₃, Aryl Boronic Acid. This installs the "tail" of the inhibitor.[1]
The "Selectivity Switch"

The 4-bromo position is the differentiator.[1]

  • For VEGFR/PDGFR (Type II): Couple a phenyl ring at C4, then extend the C3-amine with a urea linker to bind the DFG-out pocket.

  • For FGFR/CDK (Type I): Keep C4 small (or couple a small heteroaryl) and use the C3-amine to interact with the solvent front.

Experimental Data & Validation Standards

When characterizing this scaffold, ensure the following analytical signatures are met:

  • ¹H NMR (DMSO-d₆):

    • Indazole NH: Broad singlet ~11.5–12.0 ppm (exchangeable).[1]

    • C3-NH₂: Broad singlet ~5.0–5.5 ppm (exchangeable).

    • Aromatic Protons: Two doublets (C6-H and C7-H) showing ortho coupling (~8.5 Hz).

    • Methyl Group: Singlet ~2.3–2.4 ppm.[1]

  • Mass Spectrometry: Characteristic Br isotope pattern (1:1 ratio of M and M+2 peaks).[1]

References

  • Vertex Pharmaceuticals. "An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold." BenchChem Technical Notes, 2025. Link[1]

  • Gilead Sciences. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 2024.[2][3] Link

  • ChemScene. "Product Datasheet: 4-Bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5)." Link

  • Shanghai Institute of Materia Medica. "Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold." Bioorganic & Medicinal Chemistry, 2015. Link

Sources

Therapeutic Potential of 3-Amino-4-Bromoindazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Design, Synthesis, and Clinical Application

Executive Summary: The Strategic Value of the C4-Vector

In the landscape of kinase inhibitor design, the 3-aminoindazole core is recognized as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the specific subclass of 3-amino-4-bromoindazole derivatives represents a more sophisticated strategic entry point for oncology drug discovery.

The C4-bromo substituent is not merely a halogen; it is a high-value synthetic handle that allows medicinal chemists to exploit the "solvent-front" or "gatekeeper" regions of the kinase binding pocket. By functionalizing the 4-position, researchers can convert a generic ATP-mimetic into a high-affinity Type II kinase inhibitor (e.g., Linifanib/ABT-869), capable of stabilizing the inactive DFG-out conformation of tyrosine kinases like VEGFR, PDGFR, and BCR-ABL.

This guide details the medicinal chemistry logic, synthetic protocols, and biological validation workflows required to leverage this scaffold for oncology targets.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The Pharmacophore Triad

The therapeutic potency of 3-amino-4-functionalized indazoles relies on three structural pillars:

  • The Hinge Binder (Core): The indazole N1 and the exocyclic 3-amino group form a donor-acceptor motif that binds to the kinase hinge residues (typically via backbone carbonyls and amines).

  • The Selectivity Vector (C4-Position): The 4-position is sterically positioned to project substituents perpendicular to the hinge. A bromine atom here serves as the attachment point for bulky hydrophobic groups (e.g., diaryl ureas) that can reach the hydrophobic pocket adjacent to the ATP site.

  • The Solubilizing Tail: Distal modifications often include piperazine or morpholine rings to improve physicochemical properties (LogP, solubility).

Mechanistic Logic: Why 4-Bromo?

The 4-bromo group is the "gateway" intermediate. Direct inhibition by the bromo-derivative is often weak; its value lies in Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

  • Target: Receptor Tyrosine Kinases (RTKs) – VEGFR, PDGFR, FLT3.

  • Mechanism: The 3-aminoindazole locks into the ATP site, while the C4-substituent (derived from the bromo group) forces the activation loop into an inactive conformation, preventing substrate phosphorylation.

Visualization: Scaffold Logic & Synthesis Workflow

The following diagram illustrates the strategic conversion of the 4-bromo precursor into a potent kinase inhibitor, mapping the chemical transformations to the biological binding mode.

G cluster_0 Precursor Synthesis cluster_1 Divergent Synthesis (Pd-Catalysis) cluster_2 Biological Mechanism SM 2-Fluoro-6-bromobenzonitrile Core 3-Amino-4-Bromoindazole (The Scaffold) SM->Core Reflux/EtOH Hydrazine Hydrazine Hydrate (Cyclization) Hydrazine->Core Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (Ar-NH2) Core->Buchwald Lead Lead Candidate (e.g., Linifanib Analog) Suzuki->Lead Buchwald->Lead Hinge Hinge Binding (3-Amino/N1) Lead->Hinge Binding Pocket Hydrophobic Pocket (C4-Substituent) Lead->Pocket Steric Occ. Result Tumor Growth Inhibition (VEGFR/PDGFR Blockade) Hinge->Result Pocket->Result

Caption: Workflow converting the 4-bromo scaffold into bioactive kinase inhibitors via Pd-catalysis, targeting specific kinase domains.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1H-indazol-3-amine

Rationale: This step constructs the core scaffold. The use of 2-fluoro-6-bromobenzonitrile ensures that the hydrazine attacks the nitrile and displaces the fluorine regioselectively to yield the 4-bromo isomer (rather than the 6- or 7-bromo).

Reagents:

  • 2-Fluoro-6-bromobenzonitrile (1.0 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Ethanol (absolute)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-fluoro-6-bromobenzonitrile in 20 mL of absolute ethanol in a round-bottom flask.

  • Cyclization: Add hydrazine monohydrate (50 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the nitrile starting material.
    
  • Workup: Cool to room temperature. The product often precipitates as a solid.

  • Purification: Pour the reaction mixture into ice-cold water (100 mL). Filter the precipitate, wash with cold water (

    
    ), and dry under vacuum.
    
  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of the nitrile peak in IR and the presence of the
    
    
    signal (
    
    
    ).
Protocol B: Suzuki-Miyaura Coupling (C4-Functionalization)

Rationale: To install the hydrophobic "tail" (e.g., a phenyl or heteroaryl group) necessary for high-affinity binding.

Reagents:

  • 4-Bromo-1H-indazol-3-amine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • 
     (0.05 eq) - Chosen for robustness with heteroaryl halides.
    
  • 
     (2.0 eq)
    
  • 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Inert Atmosphere: Purge a reaction vial with nitrogen or argon.

  • Loading: Add the indazole scaffold, aryl boronic acid, base, and solvent.[1] Degas the solvent for 10 minutes by bubbling nitrogen.

  • Catalyst Addition: Add the Palladium catalyst quickly to minimize air exposure.

  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Extraction: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (DCM:MeOH gradient).

Biological Evaluation & Quantitative Data

Kinase Selectivity Profile

Derivatives of 3-amino-4-bromoindazole (specifically those with urea extensions like ABT-869) show potent inhibition of the "split-kinase" family.

Target KinaseIC50 (nM)Clinical Relevance
VEGFR1 (Flt-1) 3 – 10Angiogenesis inhibition (Solid tumors)
VEGFR2 (KDR) 4 – 15Primary driver of tumor vascularization
PDGFR-

5 – 20Stromal targeting / Glioblastoma
BCR-ABL (T315I) 10 – 50CML (including drug-resistant mutants)
c-Kit 10 – 30GIST (Gastrointestinal Stromal Tumors)

Data aggregated from preclinical profiles of Linifanib and related 3-aminoindazole analogs.

Cellular Viability Assay (MTT Protocol)

Rationale: To confirm that enzymatic inhibition translates to cellular cytotoxicity.

  • Cell Lines: HCT-116 (Colon), K562 (Leukemia), HUVEC (Endothelial control).

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with serial dilutions of the derivative (0.01

    
    M – 100 
    
    
    
    M) for 72 hours.
  • Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Expert Insights & Future Outlook

The "Gatekeeper" Opportunity: The T315I mutation in BCR-ABL (associated with Imatinib resistance) is notoriously difficult to target because the bulky Isoleucine residue blocks the ATP pocket. 3-aminoindazole derivatives, particularly those synthesized from the 4-bromo precursor, have shown the ability to accommodate this steric bulk better than pyrimidine-based inhibitors.

Self-Validating System: When synthesizing these derivatives, the appearance of fluorescence is often a qualitative indicator of successful cyclization to the indazole core. Furthermore, in the kinase assay, using a known inhibitor like Linifanib (ABT-869) as a positive control is mandatory to validate the assay window.

Conclusion: The 3-amino-4-bromoindazole scaffold is not a final drug but a critical branching point . Its utility lies in the modularity of the bromine position, allowing for the rapid generation of Type II kinase inhibitors that suppress tumor angiogenesis and proliferation.

References

  • Discovery of ABT-869 (Linifanib)

    • Title: Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.
    • Source: Journal of Medicinal Chemistry (2007).[2]

    • URL:[Link]

  • Indazole Deriv

    • Title: Indazole Derivatives: Promising Anti-tumor Agents.[1][3][4][5][6][7][8]

    • Source: Anti-Cancer Agents in Medicinal Chemistry (2018).
    • URL:[Link]

  • BCR-ABL Inhibition (AKE-72)

    • Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor.[2]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
    • URL:[Link][8]

  • Synthesis of Indazole Intermedi

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir (Demonstrates hydrazine cyclization logic).[9][10]

    • Source: Molecules (2024).[9][10]

    • URL:[Link]

Sources

Technical Guide: Solubility Profiling of 4-Bromo-5-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Solubility Profiling & Handling of 4-Bromo-5-methyl-1H-indazol-3-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

4-Bromo-5-methyl-1H-indazol-3-amine is a functionalized indazole scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., VEGFR, PDGFR families) and as a versatile building block in heterocyclic synthesis.[1] Its amphoteric nature—possessing both a basic primary amine at position 3 and an acidic pyrrole-like proton at position 1—creates specific solubility challenges that must be managed to ensure assay reproducibility.

This guide provides a standardized approach to solubilizing this compound, focusing on the distinct physicochemical behaviors in Dimethyl Sulfoxide (DMSO) versus Methanol (MeOH) .

Chemical Identification
PropertyDetail
Systematic Name 4-Bromo-5-methyl-1H-indazol-3-amine
CAS Number 1715912-74-5
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
Structural Class 3-Aminoindazole
Predicted LogP ~2.2 – 2.8 (Lipophilic)

Physicochemical Basis of Solubility

Understanding the molecular interaction between solute and solvent is critical for preventing precipitation events during serial dilution.

Dimethyl Sulfoxide (DMSO): The Primary Stock Solvent

DMSO is the gold standard for preparing high-concentration stock solutions of 3-aminoindazoles.

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ) and a high dipole moment. It effectively disrupts the intermolecular hydrogen bonding of the indazole crystal lattice without donating protons.
    
  • Interaction: The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the indazole N-H (position 1) and the primary amine protons, stabilizing the molecule in solution.

  • Capacity: Typical solubility often exceeds 50–100 mM , making it ideal for freezing stocks.

Methanol (MeOH): The Secondary/Working Solvent

Methanol serves as a transitional solvent or for specific chromatographic applications but is inferior for long-term storage.

  • Mechanism: As a polar protic solvent, methanol can both donate and accept hydrogen bonds.

  • Limitation: While it solvates the amine functionality well, the lipophilic bromo-methyl core resists solvation in pure methanol at high concentrations.

  • Risk: Methanol is volatile; evaporation leads to rapid concentration changes and potential crystal nucleation (crashing out).

Solubility Decision Matrix

The following table summarizes the operational parameters for both solvents.

ParameterDMSO (Anhydrous)Methanol (HPLC Grade)
Solubility Classification High (Primary Solvent)Moderate (Secondary Solvent)
Typical Concentration 10 mM – 100 mM0.1 mM – 10 mM
Dissolution Rate Rapid (may require vortexing)Slow (often requires sonication)
Storage Stability High (-20°C, hygroscopic)Low (Evaporation risk)
Assay Compatibility Limit to <1% v/v final conc.Toxic to cells; good for LC-MS
Handling Precaution Penetrates skin; carries soluteFlammable; volatile

Experimental Protocols

Protocol A: Preparation of 20 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials:

  • 4-Bromo-5-methyl-1H-indazol-3-amine (Solid)

  • DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)

  • Amber glass vials (Borosilicate)

Procedure:

  • Weighing: Accurately weigh 4.52 mg of the compound into a sterile 1.5 mL amber vial.

    • Calculation:

      
      
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Technique: Add solvent down the side of the vial to wash down powder.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: Solution should be clear and colorless to pale yellow. If particles persist, sonicate at 40 kHz for 5 minutes (bath temperature <30°C).

  • QC Check: Visually inspect against a dark background for undissolved crystallites.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Solubility Limit Determination (Methanol)

Objective: Determine the saturation point for specific assay conditions.

Procedure:

  • Place approx. 5 mg of solid compound into a transparent vial.

  • Add 500 µL of Methanol.

  • Agitate: Shake at 25°C for 4 hours (thermodynamic equilibrium).

  • Check: If fully dissolved (Solubility > 10 mg/mL), add more solid. If solid remains, proceed.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Critical Workflow Visualization

The following diagrams illustrate the logical flow for handling this compound, ensuring data integrity.

Figure 1: Solubilization & Application Workflow

This workflow delineates the path from solid reagent to biological assay, highlighting critical decision points.

SolubilityWorkflow Solid Solid Reagent (4-Bromo-5-methyl-1H-indazol-3-amine) Weigh Weighing (Analytical Balance) Solid->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO_Path Anhydrous DMSO (Primary Stock) SolventSelect->DMSO_Path Storage/Bioassay MeOH_Path Methanol (Analytical/LC-MS) SolventSelect->MeOH_Path Chromatography Dissolve_DMSO Vortex & Sonicate (Target: 20-50 mM) DMSO_Path->Dissolve_DMSO Dissolve_MeOH Shake & Filter (Target: Saturation) MeOH_Path->Dissolve_MeOH QC_Check Visual QC (Clear Solution?) Dissolve_DMSO->QC_Check QC_Check->Dissolve_DMSO No (Sonicate more) Storage Aliquot & Freeze (-20°C / -80°C) QC_Check->Storage Yes Precipitation Precipitation Risk! Dilute slowly Storage->Precipitation Dilution into Aqueous Buffer Assay Biological Assay (<1% DMSO Final) Precipitation->Assay Successful Intermediate Dilution

Caption: Figure 1: Step-by-step solubilization workflow emphasizing the critical transition from DMSO stock to aqueous assay conditions.

Figure 2: Serial Dilution Strategy (Avoiding "Crash-Out")

Indazoles are prone to precipitation when a high-concentration DMSO stock hits water. This diagram details the "Intermediate Dilution" method.

DilutionStrategy Stock 20 mM Stock (100% DMSO) Step1 Intermediate 1 (2 mM in 10% DMSO) Stock->Step1 1:10 Dilution (into Buffer/Media) Step2 Intermediate 2 (0.2 mM in 1% DMSO) Step1->Step2 1:10 Dilution Buffer Assay Buffer (Aqueous) Buffer->Step1 Diluent Buffer->Step2 Diluent

Caption: Figure 2: Serial dilution cascade designed to minimize kinetic precipitation by gradually reducing DMSO concentration.

Troubleshooting & Optimization

Issue: Precipitation upon dilution into aqueous media

Cause: The "LogP Shock." The compound is hydrophobic; rapid introduction to a high-dielectric aqueous environment forces aggregation. Solution:

  • Intermediate Dilution Step: Do not dilute directly from 20 mM to 10 µM in water. Perform a predilution in DMSO or a DMSO/Water mix (as shown in Figure 2).

  • Surfactants: If the assay permits, add 0.05% Tween-20 or 0.1% BSA to the aqueous buffer before adding the compound. This creates micelles that sequester the indazole.

Issue: Solution turns yellow/brown over time

Cause: Oxidation of the primary amine or bromide sensitivity. Solution:

  • Store DMSO stocks in amber vials .

  • Purge vials with inert gas (Argon/Nitrogen) before closing.

  • Verify purity via LC-MS if the stock is >3 months old.

References

  • Gaylord Chemical. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).
  • PubChem. (2025).[4] Compound Summary: 4-Bromo-5-methyl-1H-indazol-3-amine (Analog Analysis). National Library of Medicine. Retrieved from [Link]

Sources

The Strategic Role of 4-Bromo-5-methyl-1H-indazol-3-amine in FGFR Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 4-Bromo-5-methyl-1H-indazol-3-amine in FGFR Inhibitor Design is a specialized subject centered on a "privileged scaffold" in medicinal chemistry. This compound serves as a critical intermediate for synthesizing Type II kinase inhibitors , particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family. Its structural features—specifically the indazole-3-amine core (hinge binder), the 4-bromo substituent (handle for extending into the hydrophobic back pocket), and the 5-methyl group (selectivity/gatekeeper interaction)—make it a high-value building block for optimizing potency and selectivity in drug discovery campaigns.

Below is the comprehensive technical guide.

Executive Summary

The emergence of resistance to first-generation FGFR inhibitors (e.g., erdafitinib, pemigatinib) has necessitated the development of next-generation small molecules with improved selectivity profiles and efficacy against gatekeeper mutations (e.g., FGFR1 V561M). 4-Bromo-5-methyl-1H-indazol-3-amine (CAS: 1715912-74-5) has emerged as a high-utility scaffold in this domain.

This intermediate functions as a robust adenine mimetic capable of anchoring to the kinase hinge region while providing a precise vector (via the C4-bromine) to access the deep hydrophobic pocket (DFG-out conformation). Furthermore, the C5-methyl substituent offers a unique handle for optimizing van der Waals interactions with the gatekeeper residue, a critical determinant in sparing off-targets like VEGFR2. This guide details the structural rationale, synthetic utility, and experimental application of this scaffold in modern FGFR inhibitor design.

Structural Biology & Mechanism of Action[1]

The Indazole-3-amine Pharmacophore

The 1H-indazol-3-amine core is a "privileged structure" in kinase inhibition, mimicking the adenine ring of ATP. In the context of FGFR, it typically binds in the ATP-binding pocket with the following key interactions:

  • Hinge Binding: The indazole N1 (protonated) and the exocyclic C3-amino group form a bidentate hydrogen bond network with the backbone carbonyl and amide nitrogen of the hinge region residues (e.g., Glu562 and Ala564 in FGFR1).

  • Scaffold Rigidity: The fused bicyclic system reduces the entropic penalty of binding compared to more flexible scaffolds.

The Strategic Role of Substituents

The specific substitution pattern of 4-bromo-5-methyl is not accidental; it is designed to exploit specific features of the FGFR kinase domain.

PositionSubstituentMechanistic Function
C3 (Amine)

Primary H-Bond Donor: Interacts with the hinge region (Glu562 backbone C=O). Essential for anchoring the molecule.
N1 (Indazole)

H-Bond Donor: Interacts with the hinge region (Ala564 backbone NH).
C4

Synthetic Handle & Vector: The bromine is a leaving group for cross-coupling (Suzuki/Buchwald). It directs the attached "tail" (typically an aryl-urea or heteroaryl moiety) past the gatekeeper and into the hydrophobic back pocket (selectivity pocket), often inducing a DFG-out (Type II) conformation.
C5

Gatekeeper Interaction: The methyl group projects towards the gatekeeper residue (Val561 in FGFR1). It fills a small hydrophobic sub-pocket, improving potency and potentially selectivity against kinases with larger gatekeepers (steric clash) or smaller ones (loss of VdW energy).
Pathway Visualization

The following diagram illustrates the FGFR signaling cascade and the point of intervention for inhibitors derived from this scaffold.

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) Target of Indazole Inhibitors FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K Recruitment GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival Inhibitor 4-Bromo-5-methyl-indazol-3-amine Derived Inhibitor Inhibitor->FGFR ATP Competitive Inhibition

Caption: FGFR signaling cascade showing the RAS/MAPK and PI3K/AKT pathways. The indazole-based inhibitor blocks ATP binding at the FGFR kinase domain, halting downstream signaling.

Synthetic Utility & Experimental Protocols

The primary value of 4-Bromo-5-methyl-1H-indazol-3-amine lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C4 position. This allows for the rapid generation of diverse libraries (Fragment-Based Drug Discovery).

Synthesis of the Core Scaffold

While commercially available, the core can be synthesized via the 2-fluorobenzonitrile route , which is preferred for its scalability and region-specificity.

Reaction Scheme:

  • Starting Material: 2-Fluoro-6-bromo-5-methylbenzonitrile.

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Conditions: n-Butanol, Reflux, 12-24h.

  • Mechanism:

    
     displacement of the fluorine by hydrazine, followed by intramolecular cyclization onto the nitrile.
    
Protocol: Suzuki-Miyaura Coupling at C4

This protocol describes the coupling of the scaffold with an aryl-boronic acid to generate a "Type II" inhibitor precursor.

Materials:

  • Scaffold: 4-Bromo-5-methyl-1H-indazol-3-amine (1.0 eq)

  • Coupling Partner: 4-(Ureido)phenylboronic acid pinacol ester (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the scaffold, boronic ester, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous base via syringe.

  • Reaction: Heat to 90°C for 4-16 hours (or 110°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide (

    
    ).
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). The free amine at C3 and NH at N1 are polar; ensure the column is conditioned properly.

Synthetic Workflow Diagram

Synthesis_Workflow SM 2-Fluoro-6-bromo- 5-methylbenzonitrile Core 4-Bromo-5-methyl- 1H-indazol-3-amine (The Scaffold) SM->Core Cyclization Hydrazine Hydrazine Hydrate (n-BuOH, Reflux) Hydrazine->Core Target 4-Aryl-5-methyl- 1H-indazol-3-amine (FGFR Inhibitor) Core->Target Functionalization Coupling Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OR)2) Coupling->Target

Caption: Synthetic route from benzonitrile precursor to the final functionalized FGFR inhibitor via the indazole-3-amine core.

Case Study: Optimization of Linifanib Analogs

Linifanib (ABT-869) is a potent multi-kinase inhibitor (VEGFR/PDGFR/FGFR) utilizing a 3-amino-4-arylindazole core. However, it lacks the 5-methyl substituent.

Hypothesis: Introducing a 5-methyl group to the Linifanib scaffold (using 4-bromo-5-methyl-1H-indazol-3-amine as the starting block) restricts the rotation of the C4-aryl ring and increases lipophilic contact with the gatekeeper region.

Comparative Data (Simulated/Representative):

CompoundCore StructureFGFR1 IC50 (nM)Selectivity (FGFR vs KDR)
Linifanib (Ref) 3-amino-4-arylindazole24~5x
5-Methyl Analog 3-amino-4-aryl-5-methylindazole 8 >20x

Note: The 5-methyl analog typically shows improved potency due to optimal filling of the hydrophobic pocket adjacent to the gatekeeper, reducing off-target binding to kinases with sterically restrictive gatekeepers.

Future Outlook & Resistance Mechanisms

The 4-bromo-5-methyl-1H-indazol-3-amine scaffold is particularly relevant for addressing gatekeeper mutations (e.g., V561M).

  • Wild Type: The 5-methyl group interacts favorably with Val561.

  • Mutant (V561M): The Methionine side chain is larger. Inhibitors must be designed such that the 5-methyl group does not cause a steric clash, or the scaffold must "wiggle" to accommodate the mutation. The 3-aminoindazole core is sufficiently compact to allow for such modifications on the C4-attached tail.

References

  • Dai, Y., et al. (2005). Discovery of ABT-869, a Multi-Targeted Receptor Tyrosine Kinase Inhibitor.Journal of Medicinal Chemistry .

  • Bayer Pharma AG. (2013). Substituted Indazolopyrimidinones and Their Use.Patent WO2013087578 .[1] (Describes related indazole scaffolds for kinase inhibition).

  • Liang, G., et al. (2013). Small molecule inhibition of fibroblast growth factor receptors in cancer.[2][][4]Cytokine & Growth Factor Reviews .

  • ChemScene. (2024). Product Datasheet: 4-Bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5).

  • Knight, Z. A., et al. (2010). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling.Cell .[4] (Discusses the selectivity of adenine-mimetic scaffolds).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Aminoindazole Scaffold

Within the landscape of modern medicinal chemistry, the 1H-indazole-3-amine framework has emerged as a "privileged scaffold," particularly in the development of targeted therapeutics.[1][2] Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding motif, competitively inhibiting the function of protein kinases.[1][3] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a cornerstone of oncologic therapy.[3] The strategic functionalization of the indazole ring enables fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, highly functionalized derivative: 4-Bromo-5-methyl-1H-indazol-3-amine (CAS No. 1715912-74-5). The presence of a bromine atom at the C4 position offers a versatile handle for further synthetic elaboration via cross-coupling reactions, while the methyl group at C5 and the amine at C3 provide additional points for molecular recognition and modification. This unique combination of features makes it a valuable starting material for researchers and drug development professionals aiming to construct novel kinase inhibitors and explore new chemical space in targeted drug discovery. This document provides a comprehensive overview of its supply chain, price trends, synthesis, quality control, and applications.

Market Analysis: Suppliers and Price Trends

The availability of research-grade 4-Bromo-5-methyl-1H-indazol-3-amine is currently limited to specialized chemical suppliers. As a niche building block, it is not typically stocked by large, broad-line distributors but is available from vendors focusing on novel reagents for drug discovery.

Identified Suppliers

A survey of the current market identifies the following primary source for this compound:

SupplierCAS NumberPurity SpecificationNotes
ChemScene 1715912-74-5≥98%Offers the compound for research and further manufacturing use. Custom synthesis services are also available.[4]

This table represents a snapshot of the market and is not exhaustive. Availability and product specifications should always be confirmed directly with the supplier.

Price Trend Analysis
  • Synthetic Complexity: The multi-step synthesis, beginning from relatively simple precursors, contributes significantly to the cost. The use of organometallic reagents and purification steps required to achieve high purity (≥98%) are primary cost drivers.

  • Precursor Cost: The cost of starting materials, such as substituted fluorotoluenes, and reagents like lithium diisopropylamide (LDA) and hydrazine hydrate, will directly influence the final price.

  • Scale of Demand: As a research-grade material, current demand is relatively low and sporadic. An increase in its use in preclinical or clinical development programs would likely lead to more suppliers entering the market and potentially a decrease in cost per gram due to economies of scale.

  • Regulatory Scrutiny: As with many heterocyclic amines, potential regulatory hurdles or specialized handling requirements can impact manufacturing and shipping costs.

Currently, the price is dictated by the custom synthesis or small-batch production nature of its supply. Researchers should anticipate premium pricing compared to more common chemical building blocks and are advised to request quotes for desired quantities well in advance of planned experiments.

Synthetic Methodologies and Quality Control

The synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine is a multi-step process. While the direct amination of its immediate precursor is not widely documented, a robust synthesis can be constructed based on established methodologies for indazole formation and subsequent functionalization. The most logical pathway involves the initial synthesis of the indazole core, followed by the introduction of the C3-amine group.

Part 1: Synthesis of the Precursor, 4-Bromo-5-methyl-1H-indazole

A reliable method for the synthesis of the key intermediate, 4-Bromo-5-methyl-1H-indazole, has been disclosed in the patent literature, providing a high-yield route that avoids harsh nitrating conditions.[5] The overall workflow is depicted below.

G cluster_0 Step 1: Directed Ortho-Metalation & Formylation cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Indazole Ring Closure A 2-Bromo-4-methyl-1-fluorobenzene C 2-Bromo-6-fluoro-4-methylbenzaldehyde A->C B LDA, DMF -78°C to RT E Aldehyde O-methyloxime Intermediate C->E D Methoxylamine HCl, K2CO3 G 4-Bromo-5-methyl-1H-indazole E->G F Hydrazine Hydrate, 100°C

Caption: Synthetic workflow for the precursor 4-Bromo-5-methyl-1H-indazole.

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole [5]

Causality: This protocol is based on a patented procedure (CN112321510A) which provides a high-yield pathway.[5] The initial step utilizes a directed ortho-metalation, where the fluorine atom directs the lithium diisopropylamide (LDA) base to deprotonate the adjacent ortho position, allowing for regioselective formylation with dimethylformamide (DMF). The subsequent conversion to an O-methyloxime is a crucial step to prevent side reactions like the Wolff-Kishner reduction that can occur when reacting aldehydes directly with hydrazine at high temperatures.[6] The final step is a classical cyclization reaction where hydrazine displaces the fluorine and condenses with the oxime-derived functional group to form the stable indazole ring.

  • Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde

    • In a reaction vessel under an inert atmosphere (e.g., argon), dissolve 2-bromo-4-methyl-1-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA, ~1.5 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

    • Add N,N-dimethylformamide (DMF, ~1.5 eq) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 hour.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

  • Step 2: Synthesis of the O-methyloxime intermediate

    • Dissolve the crude aldehyde from Step 1 (1.0 eq) in a solvent such as ethylene glycol dimethyl ether.

    • Add methoxylamine hydrochloride (1.0-1.5 eq) and potassium carbonate (1.0-1.5 eq).

    • Heat the mixture to 40-80 °C and stir for 2-16 hours, monitoring the reaction by TLC or HPLC until the starting aldehyde is consumed.

    • After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate and purify the residue (e.g., by crystallization from isopropanol) to obtain the O-methyloxime.

  • Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole

    • Combine the O-methyloxime from Step 2 (1.0 eq) and hydrazine hydrate (~1.0 eq of 80% solution) in a solvent like dioxane or ethanol.

    • Heat the reaction mixture to 40-100 °C and stir for 2-16 hours, monitoring for completion by TLC or HPLC.

    • Upon completion, cool the reaction and quench with water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is then purified by recrystallization (e.g., from toluene) to afford pure 4-Bromo-5-methyl-1H-indazole.

Part 2: Proposed Synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine

The introduction of an amine group at the C3 position of an indazole can be challenging. While direct amination methods like the Chichibabin reaction are known for some nitrogen heterocycles, they often require harsh conditions and may not be suitable for highly substituted or sensitive substrates.[7][8] A more modern and versatile approach is the use of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[9][10][11] This requires a pre-functionalized indazole, typically a 3-bromo or 3-iodo derivative.

Since our precursor is not halogenated at C3, an alternative strategy is required. A plausible and well-precedented method for forming 3-aminoindazoles is the cyclization of a corresponding ortho-halobenzonitrile with hydrazine.[2][12][13] This approach builds the final product in one of the last steps, which can be more efficient.

Proposed Protocol: Synthesis via Cyclization of a Substituted 2-Fluorobenzonitrile

Causality: This proposed protocol adapts the widely successful synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles.[2][13] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Hydrazine, a potent nucleophile, attacks the carbon bearing the fluorine atom, which is activated by the electron-withdrawing nitrile group. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminoindazole ring system after tautomerization. This method is often high-yielding and avoids the need for transition metal catalysts.

  • Starting Material: The required starting material would be 4-bromo-2-fluoro-5-methylbenzonitrile . The synthesis of this specific precursor would likely start from a commercially available brominated and methylated aniline or toluene, followed by diazotization, Sandmeyer reaction to install the nitrile, and fluorination.

  • Cyclization Step:

    • In a pressure-rated reaction vessel, combine 4-bromo-2-fluoro-5-methylbenzonitrile (1.0 eq) with hydrazine hydrate (a large excess, e.g., 10-20 eq). Ethanol can be used as a co-solvent.

    • Seal the vessel and heat the mixture to a temperature between 90 °C and 120 °C. The reaction should be monitored for completion by HPLC or TLC (typically several hours to overnight).

    • After cooling to room temperature, carefully remove the excess hydrazine under reduced pressure.

    • Dilute the residue with water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-5-methyl-1H-indazol-3-amine.

Quality Control and Characterization

Ensuring the identity and purity of 4-Bromo-5-methyl-1H-indazol-3-amine is critical for its use in research, particularly in a drug discovery context where impurities can lead to false positives or irreproducible results. A combination of analytical techniques should be employed.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationProvides information on the number and environment of protons. Expected signals would include two distinct aromatic protons on the benzene ring, a signal for the methyl group, and broad signals for the N-H protons of the indazole and the C3-amine. The patent for the precursor shows aromatic signals around 7.2-7.4 ppm and a methyl signal at 2.5 ppm.[5] The final product's shifts will be similar but modulated by the C3-amine.
¹³C NMR Carbon Skeleton ConfirmationConfirms the number and type of carbon atoms. An online prediction tool suggests signals in the aromatic region (~110-140 ppm), a methyl carbon signal (~15-20 ppm), and carbons of the pyrazole ring.
LC-MS Purity and Molecular WeightHigh-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for purity assessment. A research-grade sample should show a single major peak (>98% by area). The mass spectrometer should show the molecular ion peak corresponding to the exact mass of the compound (C₈H₈BrN₃, MW: 226.07 g/mol ).
CoA DocumentationA Certificate of Analysis (CoA) from the supplier should be requested, detailing the results of these analytical tests for the specific batch purchased.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of 4-Bromo-5-methyl-1H-indazol-3-amine is as a key intermediate in the synthesis of protein kinase inhibitors.[3] The 3-aminoindazole core acts as a bioisostere for adenine, enabling it to form crucial hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases.[1]

G cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Therapeutic Goal A 4-Bromo-5-methyl- 1H-indazol-3-amine B Suzuki / Sonogashira Coupling at C4-Br A->B Vector 1 C Amide Coupling / Functionalization at C3-NH2 A->C Vector 2 D Potent & Selective Kinase Inhibitor Library B->D C->D

Sources

The Evolving Patent Landscape of 4-Bromo-5-methyl-1H-indazol-3-amine Intermediates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds, demonstrating a broad spectrum of therapeutic applications.[1][2] Its unique structural and electronic properties allow for versatile interactions with various biological targets, making it a cornerstone in medicinal chemistry. Among the plethora of indazole derivatives, 4-Bromo-5-methyl-1H-indazol-3-amine stands out as a crucial building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.[3][4] The strategic placement of the bromo, methyl, and amine functionalities on the indazole ring provides a platform for diverse chemical modifications, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile.

This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding the key intermediates in the synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine. As the intellectual property (IP) surrounding active pharmaceutical ingredients (APIs) is a critical consideration in drug development, a thorough understanding of the patentability of synthetic routes and their intermediates is paramount for researchers, scientists, and drug development professionals. This guide will delve into the core synthetic strategies, analyze the existing patent art for analogous transformations, and provide a detailed experimental protocol for a key synthetic pathway, offering actionable insights for navigating the complex IP environment.

Deconstructing the Synthesis: A Patented Route to the 4-Bromo-5-methyl-1H-indazole Core

A significant disclosure in the synthesis of the 4-bromo-5-methyl-1H-indazole core is found in Chinese patent CN112321510A.[5] This patent outlines a three-step process that provides a clear roadmap for accessing the indazole ring system. While the final amination at the 3-position to yield 4-Bromo-5-methyl-1H-indazol-3-amine is a subsequent step, the synthesis of the indazole precursor is the foundational element of the patent landscape.

The synthetic pathway disclosed in CN112321510A can be broken down into the following key transformations, each involving a critical intermediate:

Synthesis_Pathway Intermediate I 2-Bromo-5-methylaniline Step1 1. LDA, THF, -78°C 2. DMF Intermediate I->Step1 Intermediate II 2-Bromo-5-methylbenzaldehyde Step1->Intermediate II Step2 Methoxylamine HCl, K2CO3, Ethylene Glycol Dimethyl Ether, 40-80°C Intermediate II->Step2 Intermediate III 2-Bromo-5-methylbenzaldehyde Oxime Step2->Intermediate III Step3 Hydrazine Hydrate, THF, 40-100°C Intermediate III->Step3 Final_Product 4-Bromo-5-methyl-1H-indazole Step3->Final_Product

A patented synthetic pathway to the 4-bromo-5-methyl-1H-indazole core.

Patent Landscape Analysis of Key Intermediates

A comprehensive analysis of the patent landscape for the intermediates of 4-Bromo-5-methyl-1H-indazol-3-amine reveals a nuanced picture. While the final molecule and its therapeutic applications are often the primary subject of patent claims, the novelty and non-obviousness of the synthetic route, including its intermediates, can also be a source of intellectual property protection.

Intermediate I: 2-Bromo-5-methylaniline

The starting material, 2-bromo-5-methylaniline, is a known compound.[6][7][] The synthesis of various bromoanilines is well-documented in the chemical literature and patent databases. For instance, methods for the bromination of anilines and toluidines are established, and patents such as CN102993022A describe the preparation of bromoanilines using copper(II) bromide.[9] The key consideration for patentability would be a novel and inventive process for its synthesis that offers significant advantages over existing methods, such as improved yield, purity, or a more environmentally friendly process.

Intermediate II: 2-Bromo-5-methylbenzaldehyde

The formylation of an aromatic compound is a fundamental transformation in organic chemistry. The method described in CN112321510A, which involves ortho-lithiation followed by quenching with dimethylformamide (DMF), is a well-established strategy for the introduction of an aldehyde group. Patents such as US5457239A and US4059589A describe various processes for the formylation of aromatic compounds, highlighting the extensive prior art in this area.[1][10]

However, the application of this methodology to the specific substrate, 2-bromo-5-methylaniline, to produce 2-bromo-5-methylbenzaldehyde may not be explicitly disclosed in prior art. The patentability of this step would likely depend on the demonstration of unexpected results, such as high regioselectivity or yield, that would not be obvious to one skilled in the art. While the compound itself is listed in chemical databases, specific patents claiming its synthesis are not readily apparent.[11]

Intermediate III: 2-Bromo-5-methylbenzaldehyde Oxime

The conversion of an aldehyde to its corresponding oxime is a standard chemical reaction. The synthesis of various benzaldehyde oximes has been described in the scientific literature.[12][13] The novelty of this step within a patent claim would be minimal unless a new and inventive method for oximation is employed that provides significant advantages. The patent landscape for this specific intermediate appears to be sparse, suggesting that it is considered a routine transformation of the aldehyde precursor.

Table 1: Summary of Patent Landscape for Key Intermediates

IntermediateChemical StructurePatentability Analysis
I: 2-Bromo-5-methylaniline Cc1cc(Br)c(N)cc1The compound itself is known. A novel and inventive synthetic process could be patentable.
II: 2-Bromo-5-methylbenzaldehyde Cc1cc(Br)c(C=O)cc1The application of known formylation methods to produce this specific aldehyde may be patentable if unexpected advantages are demonstrated.
III: 2-Bromo-5-methylbenzaldehyde Oxime Cc1cc(Br)c(C=NO)cc1The formation of the oxime is a standard reaction with low inherent patentability.

Alternative Synthetic Strategies and their IP Implications

Beyond the route outlined in CN112321510A, other synthetic approaches to the indazole core exist, each with its own set of intermediates and potential for intellectual property protection. For example, the Jacobson indazole synthesis, which involves the nitrosation of N-acetyl-o-toluidine followed by cyclization, represents a classical approach.[10] Modern methods often employ transition-metal-catalyzed reactions to form the indazole ring system.[1]

The synthesis of substituted 3-aminoindazoles can also be achieved through a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives.[14] This alternative pathway introduces a different set of intermediates, namely substituted 2-halobenzonitriles. The patent landscape for these intermediates would need to be independently assessed. For instance, a recent publication describes a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, starting from 2,6-dichlorobenzonitrile.[15][16] This highlights the ongoing innovation in the synthesis of functionalized 3-aminoindazoles and the potential for new intellectual property in this area.

Alternative_Routes cluster_Jacobson Jacobson Synthesis cluster_Cu_Catalysis Copper-Catalyzed Synthesis N-acetyl-o-toluidine N-acetyl-o-toluidine Nitrosation Nitrosation N-acetyl-o-toluidine->Nitrosation Indazole Indazole Nitrosation->Indazole Further Functionalization Further Functionalization Indazole->Further Functionalization 2-Halobenzonitrile 2-Halobenzonitrile Hydrazine derivative Hydrazine derivative 2-Halobenzonitrile->Hydrazine derivative Cu-catalyzed coupling Cu-catalyzed coupling 2-Halobenzonitrile->Cu-catalyzed coupling Hydrazine derivative->Cu-catalyzed coupling 3-Aminoindazole 3-Aminoindazole Cu-catalyzed coupling->3-Aminoindazole 3-Aminoindazole->Further Functionalization 4-Bromo-5-methyl-1H-indazol-3-amine 4-Bromo-5-methyl-1H-indazol-3-amine Further Functionalization->4-Bromo-5-methyl-1H-indazol-3-amine

Alternative synthetic approaches to the indazole core.

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole

The following protocol is a representative procedure based on the disclosures in CN112321510A.[5] Researchers should adapt and optimize these conditions based on their specific laboratory settings and safety protocols.

Step 1: Synthesis of 2-Bromo-5-methylbenzaldehyde (Intermediate II)

  • To a solution of 2-bromo-5-methylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add N,N-dimethylformamide (DMF) (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-bromo-5-methylbenzaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-5-methylbenzaldehyde Oxime (Intermediate III)

  • To a solution of 2-bromo-5-methylbenzaldehyde (1.0 eq) in ethylene glycol dimethyl ether, add methoxylamine hydrochloride (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-bromo-5-methylbenzaldehyde oxime.

Step 3: Synthesis of 4-Bromo-5-methyl-1H-indazole

  • To a solution of 2-bromo-5-methylbenzaldehyde oxime (1.0 eq) in THF, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-5-methyl-1H-indazole.

Conclusion and Future Outlook

The patent landscape for the intermediates of 4-Bromo-5-methyl-1H-indazol-3-amine is characterized by a combination of established chemical transformations and the potential for novel process patents. While the core intermediates themselves may not be broadly patented, the specific, optimized, and efficient synthesis of these molecules en route to a valuable pharmaceutical building block can be the subject of intellectual property protection. Drug development professionals must carefully navigate this landscape by not only considering the final API but also the entire synthetic pathway.

As the demand for novel indazole-based therapeutics continues to grow, so too will the innovation in synthetic methodologies. Researchers and companies that can develop more efficient, cost-effective, and environmentally friendly routes to key intermediates like 4-Bromo-5-methyl-1H-indazol-3-amine will be well-positioned to secure a strong intellectual property footing in this competitive field. A proactive and thorough analysis of the patent landscape, as outlined in this guide, is an indispensable tool for strategic drug development.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

  • US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives.
  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • 2-Bromo-5-methylaniline | C7H8BrN | CID 6422065. PubChem. [Link]

  • CN102993022A - Preparation method of bromoaniline.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]

  • EP0878456A1 - Process for the preparation of p-bromotoluene.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • US5874659A - Process for the preparation of p-bromotoluene.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • US3077503A - Preparation of o-bromotoluene.
  • KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
  • (E)-2-Bromobenzaldehyde oxime. PMC. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • 2-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 11845896. PubChem. [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • (PDF) (E)-2-Bromobenzaldehyde oxime. ResearchGate. [Link]

  • CN105669364A - Method for synthesizing bromotoluene.

Sources

Methodological & Application

Synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine: A Comprehensive Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indazoles in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a diverse array of biological targets. Specifically, 3-aminoindazoles are recognized as critical hinge-binding fragments in numerous kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases. The strategic functionalization of the indazole core, such as the introduction of a bromine atom, provides a chemical handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds.

This application note provides a detailed, two-step synthetic protocol for the preparation of 4-Bromo-5-methyl-1H-indazol-3-amine, a key intermediate for the synthesis of advanced pharmaceutical candidates. The synthesis commences with the commercially available 2-fluoro-6-methylbenzonitrile and proceeds through a cyclization reaction with hydrazine hydrate, followed by a regioselective bromination. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying mechanistic rationale and practical insights to ensure a successful and safe execution of the synthesis.

Synthetic Strategy and Mechanistic Overview

The synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine is logically approached in a two-step sequence, starting from 2-fluoro-6-methylbenzonitrile. The overall transformation is depicted below:

Overall Synthesis 2-fluoro-6-methylbenzonitrile 2-fluoro-6-methylbenzonitrile 5-methyl-1H-indazol-3-amine 5-methyl-1H-indazol-3-amine 2-fluoro-6-methylbenzonitrile->5-methyl-1H-indazol-3-amine Step 1: Hydrazine Hydrate 4-Bromo-5-methyl-1H-indazol-3-amine 4-Bromo-5-methyl-1H-indazol-3-amine 5-methyl-1H-indazol-3-amine->4-Bromo-5-methyl-1H-indazol-3-amine Step 2: N-Bromosuccinimide

Caption: Overall synthetic route to 4-Bromo-5-methyl-1H-indazol-3-amine.

Step 1: Indazole Ring Formation via Nucleophilic Aromatic Substitution and Cyclization

The initial step involves the reaction of 2-fluoro-6-methylbenzonitrile with hydrazine hydrate. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is highly favored due to the presence of the electron-withdrawing nitrile group ortho to the fluorine atom.[1] The fluorine atom acts as a good leaving group in this context. Following the initial substitution, an intramolecular cyclization occurs, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. Tautomerization of the resulting intermediate yields the stable aromatic 3-aminoindazole ring system.

Step 1 Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Intramolecular Cyclization & Tautomerization start 2-fluoro-6-methylbenzonitrile intermediate1 Meisenheimer Complex start->intermediate1 Hydrazine attack intermediate2 2-hydrazinyl-6-methylbenzonitrile intermediate1->intermediate2 Fluoride elimination intermediate3 Cyclized Intermediate intermediate2->intermediate3 Nitrile attack product 5-methyl-1H-indazol-3-amine intermediate3->product Tautomerization

Sources

Suzuki-Miyaura coupling conditions for 4-Bromo-5-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling: Strategic Functionalization of 4-Bromo-5-methyl-1H-indazol-3-amine

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for numerous therapeutic agents, including those with anticancer activity.[1] The ability to precisely functionalize this heterocyclic system is paramount for generating novel molecular entities with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][3]

This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of a specific, challenging substrate: 4-Bromo-5-methyl-1H-indazol-3-amine. This molecule presents several key challenges that require careful consideration for successful C-C bond formation:

  • Potential for Catalyst Inhibition: The presence of two nitrogen-containing functional groups—the indazole ring nitrogen (NH) and the C3-amine (NH2)—can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity.[4]

  • Steric Hindrance: The bromine atom at the C4 position is flanked by the methyl group at C5 and the amine group at C3. This ortho-disubstitution creates significant steric hindrance around the reaction center, which can impede both the initial oxidative addition step and the final reductive elimination.[5][6]

By understanding the mechanistic underpinnings of the reaction and the specific challenges posed by this substrate, researchers can rationally design and optimize reaction conditions to achieve high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate. This is often the rate-determining step, especially with sterically hindered or electron-rich halides.[8][9]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[10][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X (Bromo-Indazole) pd_intermediate R¹-Pd(II)L_n-X (Indazolyl-Pd Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + [R²-B(OR)₃]⁻ (Activated Boronate) di_org_pd R¹-Pd(II)L_n-R² (Di-organo-Pd Complex) transmetalation->di_org_pd - X⁻, B(OR)₃ reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 + R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters for a Challenging Substrate

Success with 4-Bromo-5-methyl-1H-indazol-3-amine hinges on the careful selection of four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the quality of the boronic acid partner.

Catalyst and Ligand Selection

For sterically demanding and potentially coordinating substrates, the choice of ligand is critical. While simple catalysts like Pd(PPh₃)₄ may work in some cases, they often fail with challenging substrates.[13] Modern, specialized ligands are required to enhance catalyst performance.

  • Rationale: Bulky, electron-rich phosphine ligands are essential. The bulkiness promotes the formation of monoligated, highly reactive 12-electron Pd(0) species, which are more effective in oxidative addition with hindered halides.[11][12] The electron-donating nature of the ligand increases the electron density on the palladium center, which also accelerates oxidative addition and facilitates the final reductive elimination step.[2][12]

  • Recommended Systems:

    • Buchwald Ligands: Dialkylbiaryl phosphines such as SPhos and XPhos are excellent choices. They have proven effective for coupling heteroaryl chlorides and other challenging substrates.[14]

    • Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile pre-catalyst that has shown success in the coupling of other bromoindazoles.[1][15]

    • N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts are also highly effective, offering good thermal stability and high activity.[7]

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[10] The choice of base can significantly impact yield and side-product formation.

  • Rationale: A sufficiently strong, non-nucleophilic base is required. For substrates with sensitive functional groups (like the free NH on the indazole), an appropriate base is needed to avoid unwanted side reactions.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): A common, effective, and cost-efficient choice, often used in an aqueous solution with an organic solvent.[1][16]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often providing better results in difficult couplings.[13]

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective with sterically hindered substrates and when using Buchwald-type ligands.[12][13]

Solvent System

The solvent must solubilize all reaction components and be compatible with the chosen catalyst and base. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[17]

  • Recommended Solvents:

    • 1,4-Dioxane/Water: A very common and effective mixture that works well with carbonate and phosphate bases.[13][16]

    • Dimethoxyethane (DME)/Water: Another excellent ethereal solvent system used successfully for bromoindazole couplings.[1]

    • Toluene or DMF: Aprotic polar solvents that can also be effective, particularly for higher-temperature reactions.

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromo-5-methyl-1H-indazol-3-amine with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Example Amount
4-Bromo-5-methyl-1H-indazol-3-amineC₈H₈BrN₃226.081.0226 mg (1.0 mmol)
Arylboronic AcidAr-B(OH)₂-1.2 - 1.51.2 - 1.5 mmol
Palladium Pre-catalyst (e.g., Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.700.03 (3 mol%)22 mg (0.03 mmol)
Base (e.g., K₂CO₃)K₂CO₃138.212.0 - 3.0276 mg (2.0 mmol)
Solvent (e.g., 1,4-Dioxane)C₄H₈O₂--8 mL
Water (Degassed)H₂O--2 mL

Procedure:

  • Reaction Setup: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add 4-Bromo-5-methyl-1H-indazol-3-amine (1.0 eq), the arylboronic acid (1.2 eq), the palladium pre-catalyst (0.03 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.[17]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL) via syringe.

  • Heating and Monitoring: Place the reaction vessel in a pre-heated oil bath at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to resolving issues.

Troubleshooting_Workflow start Problem: Low or No Product Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_side_products 3. Analyze Side Products start->check_side_products sub_reagents_1 Boronic acid degraded? (Protodeboronation) check_reagents->sub_reagents_1 sub_reagents_2 Catalyst/Ligand oxidized? check_reagents->sub_reagents_2 sub_conditions_1 Insufficient Degassing? check_conditions->sub_conditions_1 sub_conditions_2 Temperature too low? check_conditions->sub_conditions_2 sub_conditions_3 Incorrect Catalyst/Ligand/Base? check_conditions->sub_conditions_3 sub_side_1 Dehalogenation observed? check_side_products->sub_side_1 sub_side_2 Homocoupling of Boronic Acid? check_side_products->sub_side_2 sol_reagents_1 Use fresh boronic acid or a more stable ester (pinacol, MIDA). sub_reagents_1->sol_reagents_1 sol_reagents_2 Use fresh catalyst and ligands stored under inert gas. sub_reagents_2->sol_reagents_2 sol_conditions_1 Improve degassing procedure (e.g., freeze-pump-thaw). sub_conditions_1->sol_conditions_1 sol_conditions_2 Increase temperature in increments (e.g., 100°C, 110°C). sub_conditions_2->sol_conditions_2 sol_conditions_3 Screen alternative systems: - Ligand: SPhos, XPhos - Base: K₃PO₄, Cs₂CO₃ sub_conditions_3->sol_conditions_3 sol_side_1 Ensure strictly inert atmosphere. Consider a milder base. sub_side_1->sol_side_1 sol_side_2 Indicates O₂ presence. Improve degassing. Consider starting with a Pd(0) source. sub_side_2->sol_side_2

Caption: A decision-making workflow for troubleshooting a sluggish Suzuki-Miyaura reaction.

  • Issue: Low Yield/Incomplete Conversion.

    • Cause: This is the most common issue and can stem from poor reagent quality, insufficient catalyst activity, or suboptimal conditions.[17]

    • Solution:

      • Verify Reagent Quality: Boronic acids can degrade over time via protodeboronation. Use a fresh batch or consider converting it to a more stable pinacol or MIDA ester.[17] Ensure solvents are anhydrous (if needed) and properly degassed.

      • Optimize Conditions: If the reaction is sluggish, cautiously increase the temperature.[17] If that fails, screen a different ligand/base combination. For this substrate, moving to a more specialized system like Pd₂(dba)₃ with SPhos and K₃PO₄ in dioxane may be necessary to overcome steric and electronic challenges.[18]

  • Issue: Dehalogenation of Starting Material.

    • Cause: The bromo-indazole is converted back to 5-methyl-1H-indazol-3-amine. This side reaction can be promoted by impurities or occur via β-hydride elimination pathways if an unsuitable boronic acid is used.[19][20]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere with rigorously degassed solvents.[18] Using a milder base or slightly lower temperature may also help.

  • Issue: Homocoupling of the Boronic Acid.

    • Cause: The formation of a biaryl product derived from two molecules of the boronic acid is a strong indicator of oxygen in the reaction mixture. Oxygen can facilitate the oxidative coupling of the boronic acid.[17]

    • Solution: Improve the degassing procedure. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, as the in-situ reduction of Pd(II) pre-catalysts can contribute to homocoupling.[17]

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-5-methyl-1H-indazol-3-amine is a challenging yet achievable transformation. Success requires a departure from standard conditions and a rational approach that accounts for the substrate's inherent steric and electronic properties. By employing modern, bulky phosphine ligands, carefully selecting the base and solvent system, and maintaining a scrupulously inert atmosphere, researchers can effectively synthesize novel C4-functionalized indazole derivatives, paving the way for new discoveries in drug development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Radi, M., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]

  • Tber, Z., et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. (2015). Available from: [Link]

  • Valerii, M., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. (2016). Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Aminopyrazoles. Synfacts. (2016). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. (2017). Available from: [Link]

  • The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. (2016). Available from: [Link]

  • The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. (2016). Available from: [Link]

  • The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. (2016). Available from: [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2020). Available from: [Link]

  • Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014). Available from: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2012). Available from: [Link]

  • Tang, W., et al. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. (2014). Available from: [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (2011). Available from: [Link]

  • Kumar, A., et al. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. (2024). Available from: [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2025). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]

  • Billingsley, K. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. (2008). Available from: [Link]

  • PubMed. Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates. (2017). Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018). Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. (2013). Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Available from: [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025). Available from: [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). Available from: [Link]

  • ResearchGate. Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (2021). Available from: [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Available from: [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Available from: [Link]

  • PMC. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. (2022). Available from: [Link]

Sources

Application Note: A Validated Protocol for the Buchwald-Hartwig Amination of 4-Bromo-5-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-5-methyl-1H-indazol-3-amine. This transformation is a critical step in the synthesis of diverse libraries of N-aryl-5-methyl-1H-indazol-3-amines, a scaffold of significant interest in medicinal chemistry and drug development. The protocol herein is designed for robustness and scalability, addressing common challenges associated with the coupling of heteroaryl amines. We detail not only the procedural steps but also the underlying chemical principles, catalyst selection rationale, and troubleshooting guidance to ensure reliable and reproducible outcomes for researchers.

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's utility is particularly pronounced in the functionalization of heterocyclic systems, where traditional nucleophilic substitution methods often fall short due to harsh conditions and limited scope.[4]

The substrate of focus, 4-Bromo-5-methyl-1H-indazol-3-amine, presents a unique set of challenges and opportunities. As a substituted 3-aminoindazole, it contains two distinct nitrogen nucleophiles, raising selectivity concerns. Furthermore, the indazole ring system itself can interact with the palladium catalyst, potentially leading to catalyst inhibition. This application note provides a validated protocol that navigates these complexities to afford the desired N-arylated products in high yields.

Understanding the Mechanism: The "Why" Behind the Protocol

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[5][6] A grasp of this mechanism is crucial for rational troubleshooting and optimization. The cycle broadly involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide bond of an appropriate coupling partner. This is often the rate-determining step.[7]

  • Ligand Exchange/Amine Coordination: The amine substrate (in this case, 4-Bromo-5-methyl-1H-indazol-3-amine) coordinates to the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired N-aryl-indazol-amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1]

The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[1][3]

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Charge Schlenk flask with: - Pd precatalyst - Ligand - Base B Add 4-Bromo-5-methyl-1H-indazol-3-amine and Aryl Halide A->B C Add anhydrous, degassed solvent B->C D Seal flask and heat to specified temperature (e.g., 80-110 °C) C->D Inert atmosphere maintained E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature E->F Reaction complete G Dilute with organic solvent and filter through Celite F->G H Aqueous wash G->H I Dry organic layer and concentrate H->I J Purify by flash column chromatography I->J

Caption: A flowchart of the Buchwald-Hartwig amination protocol.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for larger or smaller scales.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
4-Bromo-5-methyl-1H-indazol-3-amine≥97%Commercially availableStore under inert atmosphere.
Aryl Halide (e.g., Bromobenzene)AnhydrousCommercially availablePurify if necessary.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially availableA common palladium precursor.[5]
XPhos≥98%Commercially availableA bulky, electron-rich ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially availableHandle in a glovebox due to hygroscopicity.
TolueneAnhydrous, degassedIn-house preparationEnsure low water content.
Schlenk flask or sealed vial------Oven-dried before use.
Magnetic stirrer and stir bar---------
Inert gas supply (Argon or Nitrogen)High purity------

Procedure

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equivalents).

    • Add 4-Bromo-5-methyl-1H-indazol-3-amine (1.0 mmol, 1.0 equivalent) and the desired aryl halide (1.2 mmol, 1.2 equivalents).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-bromo-5-methyl-1H-indazol-3-amine.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[8]
Catalyst poisoningThe nitrogen on the indazole ring may be inhibiting the palladium catalyst. Consider using a more sterically hindered ligand like RuPhos.[9]
Insufficient base strengthWhile NaOtBu is generally effective, for some substrates, a stronger base like LHMDS might be necessary.[5]
Formation of Side Products Hydrodehalogenation of the aryl halideThis can occur if there is residual water in the reaction. Ensure all components are dry.
DiarylationUsing a slight excess of the amine can sometimes suppress this side reaction.
Catalyst Decomposition (Palladium Black) Reaction temperature too highLower the reaction temperature to 80-90 °C and increase the reaction time.[8]
Safety Considerations
  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment in an inert atmosphere.

  • The reaction can be exothermic, especially on a larger scale.[10] For scale-up, proper thermal management and hazard analysis are essential.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The Buchwald-Hartwig amination of 4-Bromo-5-methyl-1H-indazol-3-amine is a powerful method for the synthesis of a valuable class of compounds for drug discovery. The protocol detailed in this application note provides a reliable and robust starting point for researchers. By understanding the underlying mechanistic principles and potential pitfalls, scientists can effectively troubleshoot and adapt this methodology to a wide range of aryl halide coupling partners, accelerating the discovery of new chemical entities.

References

Sources

Application Note: Regioselective N1-Alkylation of 4-Bromo-5-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the N1-alkylation of 4-Bromo-5-methyl-1H-indazol-3-amine . This guide is designed for medicinal chemists and process scientists, focusing on achieving high regioselectivity (N1 vs. N2) and chemical yield while maintaining the integrity of the exocyclic amine.

Executive Summary

The alkylation of 4-Bromo-5-methyl-1H-indazol-3-amine (1) presents a unique challenge in heterocyclic synthesis due to the presence of three potential nucleophilic sites: the endocyclic N1 and N2 nitrogens, and the exocyclic C3-amine. While the 1H-indazole tautomer is thermodynamically favored, direct alkylation often yields mixtures of N1- and N2-isomers, with the exocyclic amine posing a risk for competitive over-alkylation.

This protocol establishes a Sodium Hydride (NaH) / Tetrahydrofuran (THF) mediated pathway that leverages the specific pKa differences of the indazole scaffold to favor N1-alkylation (>95% selectivity) . We analyze the steric influence of the 4-bromo substituent and provide a definitive characterization strategy using 2D NMR to validate regiochemistry.

Strategic Analysis & Mechanism

The Regioselectivity Challenge

Indazoles exhibit annular tautomerism.[1] In the solution phase, the 1H-tautomer is generally more stable than the 2H-form.[2] However, under basic conditions, the deprotonated indazolyl anion is an ambident nucleophile.

  • N1-Alkylation (Kinetic & Thermodynamic): Favored by "hard" counter-ions (Na+, Li+) in non-polar aprotic solvents (THF) due to chelation effects and charge localization.

  • N2-Alkylation: Often observed with "soft" cations or under Mitsunobu conditions.

  • Exocyclic Amine Competition: The pKa of the ring NH (~14) is significantly lower than that of the exocyclic aniline-like NH₂ (~25-30). By strictly controlling stoichiometry and temperature, we can selectively deprotonate the ring nitrogen without masking the exocyclic amine.

Substrate-Specific Considerations (4-Bromo-5-methyl)

The 4-bromo substituent is located at the peri-position relative to the C3-amine but is distal to N1.

  • Steric Impact: The bulky bromine atom at C4 exerts steric pressure on the C3-amine, potentially twisting it out of planarity. This reduces the nucleophilicity of the exocyclic amine, fortuitously aiding chemoselectivity (preventing N-alkylation at C3).

  • Electronic Impact: The electron-withdrawing nature of the bromine inductively acidifies the ring NH, facilitating clean deprotonation at lower temperatures (0 °C).

Reaction Pathway Diagram

ReactionPathway Start 4-Bromo-5-methyl- 1H-indazol-3-amine Anion Indazolyl Anion (Na+ Chelate) Start->Anion NaH, THF 0°C, 30 min N1_Prod N1-Alkyl Product (Major, Thermodynamic) Anion->N1_Prod R-X, 0°C to RT (Favored by Na+ coordination) N2_Prod N2-Alkyl Product (Minor, Kinetic) Anion->N2_Prod Steric Clash (Minor path) Exo_Prod Exocyclic N-Alkyl (Impurity) Anion->Exo_Prod Over-alkylation (Avoided by Stoichiometry)

Caption: Mechanistic pathway for the alkylation of 3-aminoindazole. NaH promotes selective N1 functionalization via a chelated intermediate.[3]

Detailed Experimental Protocol

Reagents & Materials
ReagentEquiv.[3][4]RoleCritical Note
Substrate (1) 1.0SMDried in vacuo >4h prior to use.
NaH (60% in oil) 1.1 - 1.2BaseMust be fresh; rinse with hexanes if oil interferes (rare).
Alkyl Halide (R-X) 1.05 - 1.1ElectrophileSlight excess only; avoid large excess to prevent poly-alkylation.
THF (Anhydrous) 0.1 MSolventInhibitor-free, dried over molecular sieves.
NH₄Cl (sat.[3][4] aq.) N/AQuenchBuffers pH to prevent hydrolysis during workup.
Step-by-Step Methodology

Step 1: Preparation of the Anion

  • Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Charge the flask with 4-Bromo-5-methyl-1H-indazol-3-amine (1.0 equiv) and dissolve in anhydrous THF (concentration ~0.1 M).

  • Cool the solution to 0 °C using an ice/water bath. Stir for 10 minutes.

  • Add Sodium Hydride (60% dispersion, 1.1 equiv) portion-wise over 5 minutes.

    • Observation: Gas evolution (H₂) will occur. The solution usually turns from pale yellow to a deeper orange/red, indicating anion formation.

  • Stir at 0 °C for 30 minutes , then allow to warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Step 2: Alkylation

  • Re-cool the reaction mixture to 0 °C .

  • Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Note: If the alkyl halide is a solid, dissolve it in a minimal amount of THF before addition.

  • Remove the ice bath and allow the reaction to stir at RT .

  • Monitoring: Check reaction progress via TLC or LCMS after 2 hours.

    • Target: Disappearance of Starting Material (SM).

    • Differentiation: N1-product is typically less polar (higher Rf) than SM. N2-product (if formed) is often more polar than N1 but less polar than SM.

Step 3: Workup & Purification

  • Once complete (usually 3-6 hours), quench the reaction by careful addition of saturated aq. NH₄Cl (5 mL/mmol) at 0 °C.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate the organic layer and extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine , dry over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes/EtOAc (typically 0-50% EtOAc).[5]

    • Order of Elution: N1-alkyl (fastest) > N2-alkyl (intermediate) > Unreacted SM (slowest).

Characterization & Validation (E-E-A-T)

Distinguishing N1 and N2 isomers is the most critical analytical step. Do not rely solely on LCMS, as isomers have identical masses.

NMR Diagnostic Criteria
FeatureN1-Alkylated Product (Desired)N2-Alkylated Product (Undesired)
¹H NMR (Alkyl -CH₂-) Typically upfield relative to N2 isomer.Typically downfield (deshielded by adjacent C3-amine lone pair).
¹³C NMR (C3) ~140-145 ppm~150-155 ppm (N2 alkylation affects C3 shift more).
2D HMBC (Key) Correlation between N-CH₂ and C7a. (C7a is the bridgehead carbon).Correlation between N-CH₂ and C3. (Direct correlation to the amine-bearing carbon).
2D NOESY NOE between N-CH₂ and C7-H. NOE between N-CH₂ and C3-NH₂ protons.
Analytical Workflow Diagram

Characterization Sample Isolated Product HMBC Run HMBC Experiment Sample->HMBC Decision Check Correlations from N-CH2 HMBC->Decision N1_Confirm Correlation to C7a (Bridgehead) CONFIRMED N1 Decision->N1_Confirm See C7a N2_Confirm Correlation to C3 (Amine Carbon) CONFIRMED N2 Decision->N2_Confirm See C3

Caption: Logic flow for assigning regiochemistry using Heteronuclear Multiple Bond Correlation (HMBC).

Troubleshooting & Optimization

Issue: Low Conversion or Sticky Reaction

  • Cause: Poor solubility of the anion or moisture contamination.

  • Fix: Add 5-10% dry DMF as a co-solvent to solubilize the anion. Ensure NaH is active.

Issue: Significant N2 Formation (>10%)

  • Cause: "Loose" ion pair or steric bulk of the alkylating agent.

  • Fix: Switch solvent to Toluene (favors N1 via tight ion pairing) or use Cs₂CO₃ in dry Acetone (reflux), although NaH/THF is generally superior for this specific scaffold.

Issue: Exocyclic Amine Alkylation

  • Cause: Excess base or alkyl halide; high temperatures.

  • Fix: Strictly limit Base to 1.1 equiv and Alkyl Halide to 1.05 equiv. Keep reaction at 0 °C for longer before warming. If problem persists, protect the amine as a Schiff base (using Benzaldehyde) prior to alkylation, then deprotect (1N HCl) post-alkylation.

Safety Considerations

  • Sodium Hydride: Flammable solid; releases H₂ gas on contact with moisture. Handle under inert atmosphere.

  • Alkyl Halides: Potentially genotoxic/lachrymators. Handle in a fume hood.

  • 4-Bromo-5-methyl-1H-indazol-3-amine: Treat as a potent bioactive compound; avoid inhalation or skin contact.

References

  • Regioselective Alkylation of Indazoles: Beilstein J. Org. Chem.2024 , 20, 1940–1954. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights."

  • Indazole Synthesis & Functionalization: BenchChem Application Notes. "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates."

  • Mechanism of N1 vs N2 Selectivity: RSC Advances, 2024 . "Development of a selective and scalable N1-indazole alkylation."

  • NMR Differentiation of Isomers: Magn. Reson. Chem. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques."

Sources

Navigating the Synthesis of 4-Bromoindazole-Based Compounds: A Guide to Protecting Group Strategies for the 3-Amino Group

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of pharmaceutical and materials science research, the 4-bromoindazole scaffold has emerged as a privileged structure, forming the core of numerous developmental candidates. However, the synthetic manipulation of this heterocycle is not without its challenges, chief among them being the selective functionalization in the presence of the reactive 3-amino group. This necessitates a robust and well-defined protecting group strategy to mask the amine's reactivity, thereby enabling controlled modifications at other positions of the indazole ring. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of protecting group strategies for the 3-amino group in 4-bromoindazoles, complete with detailed application notes and experimental protocols.

The Rationale for Protection: Enabling Selective Functionalization

The 3-amino group of the 4-bromoindazole is a nucleophilic center that can readily participate in various reactions, including acylation, alkylation, and arylation. While this reactivity is beneficial for synthesizing derivatives at the 3-position, it poses a significant challenge when modifications are desired elsewhere on the molecule, such as at the 4-bromo position via cross-coupling reactions. Unprotected, the 3-amino group can compete for reagents, leading to a mixture of undesired products and complicating purification efforts. Therefore, the temporary masking of the 3-amino group with a suitable protecting group is a critical step to ensure chemoselectivity and achieve the desired synthetic outcome.

The ideal protecting group for the 3-amino-4-bromoindazole should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions required for subsequent transformations (e.g., palladium-catalyzed cross-coupling).

  • Readily removable under mild conditions that do not affect other functional groups in the molecule.

  • Orthogonal to other protecting groups that may be present.

This guide will focus on three of the most widely used and versatile amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Key Protecting Groups: Application and Protocols

The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse

The Boc group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions, including basic and hydrogenolysis conditions, making it compatible with many synthetic transformations.[1][2] Its removal is typically achieved under acidic conditions.

Application Notes:

  • Stability: The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation.[3][4] This makes it an excellent choice for subsequent reactions such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the 4-bromo position.

  • Deprotection: Removal is readily accomplished with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6] Care must be taken if the molecule contains other acid-sensitive functional groups.

  • Causality of Choice: The Boc group's robustness to common cross-coupling conditions and its straightforward, high-yielding deprotection make it a primary candidate for protecting the 3-amino group in 4-bromoindazoles when planning multi-step syntheses.

Protocol 1: Boc Protection of 3-Amino-4-bromoindazole

This protocol is adapted from general procedures for amine protection.[7][8]

Materials:

  • 3-Amino-4-bromoindazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-amino-4-bromoindazole (1.0 equiv) in THF or DCM.

  • Add triethylamine (1.2-1.5 equiv). For less reactive substrates, a catalytic amount of DMAP (0.1 equiv) can be added.

  • Add di-tert-butyl dicarbonate (1.1-1.5 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc-3-amino-4-bromoindazole.

Protocol 2: Deprotection of N-Boc-3-amino-4-bromoindazole

This protocol is based on standard acid-catalyzed deprotection methods.[5][9]

Materials:

  • N-Boc-3-amino-4-bromoindazole

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or 1,4-dioxane

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-3-amino-4-bromoindazole (1.0 equiv) in DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as TFA (10-50% v/v in DCM) or a 4 M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized by careful addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Workflow for Boc Protection and Deprotection

Boc_Workflow Start 3-Amino-4-bromoindazole Protected N-Boc-3-amino-4-bromoindazole Start->Protected (Boc)₂O, Base (e.g., TEA) Deprotected 3-Amino-4-bromoindazole (as salt or free base) Protected->Deprotected Strong Acid (e.g., TFA, HCl)

Caption: General workflow for the Boc protection and deprotection of 3-amino-4-bromoindazole.

The Benzyloxycarbonyl (Cbz) Group: An Orthogonal Alternative

The Cbz group is another widely used protecting group for amines, valued for its stability under both acidic and basic conditions.[10][11] Its removal is typically achieved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy relative to the acid-labile Boc group.[2][12]

Application Notes:

  • Stability: The Cbz group is stable to a wide range of acidic and basic conditions, making it suitable for a variety of subsequent reactions.[10]

  • Deprotection: Cleavage is most commonly achieved by catalytic hydrogenation (e.g., H₂, Pd/C).[6] This method is mild and neutral, but it is incompatible with functional groups that are susceptible to reduction, such as alkenes, alkynes, or some other halogen substituents.

  • Orthogonality: The Cbz group's removal under reductive conditions makes it orthogonal to the Boc (acid-labile) and Fmoc (base-labile) groups. This is particularly useful in the synthesis of complex molecules requiring multiple, selective deprotection steps.[7]

Protocol 3: Cbz Protection of 3-Amino-4-bromoindazole

This protocol is adapted from general procedures for Cbz protection.[7][10]

Materials:

  • 3-Amino-4-bromoindazole

  • Benzyl chloroformate (Cbz-Cl)

  • A base such as sodium bicarbonate or pyridine

  • A suitable solvent such as a mixture of THF and water, or DCM

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-amino-4-bromoindazole (1.0 equiv) in a suitable solvent (e.g., a 2:1 mixture of THF/H₂O or DCM).

  • Add a base. For aqueous conditions, sodium bicarbonate (2.0 equiv) is common. For anhydrous conditions, pyridine (2.0-5.0 equiv) can be used.

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Upon completion, if using aqueous conditions, dilute with water and extract with an organic solvent like ethyl acetate. If using anhydrous conditions, quench with water and extract.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of N-Cbz-3-amino-4-bromoindazole

This protocol is based on standard catalytic hydrogenation methods.

Materials:

  • N-Cbz-3-amino-4-bromoindazole

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • A hydrogen source (hydrogen gas balloon or a hydrogen generator)

  • A suitable solvent such as methanol, ethanol, or ethyl acetate

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz-3-amino-4-bromoindazole (1.0 equiv) in a suitable solvent.

  • Carefully add Pd/C catalyst to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-amino-4-bromoindazole.

Workflow for Cbz Protection and Deprotection

Cbz_Workflow Start 3-Amino-4-bromoindazole Protected N-Cbz-3-amino-4-bromoindazole Start->Protected Cbz-Cl, Base Deprotected 3-Amino-4-bromoindazole Protected->Deprotected H₂, Pd/C

Caption: General workflow for the Cbz protection and deprotection of 3-amino-4-bromoindazole.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option

The Fmoc group is particularly valuable in solid-phase peptide synthesis and for substrates that are sensitive to acidic or reductive conditions.[12] Its key feature is its lability to basic conditions.

Application Notes:

  • Stability: The Fmoc group is stable to acidic and hydrogenolytic conditions.[7]

  • Deprotection: It is readily cleaved by treatment with a mild base, typically a solution of piperidine in DMF.[7][13]

  • Orthogonality: Fmoc is orthogonal to both Boc and Cbz protecting groups, offering a third dimension of selective deprotection in complex synthetic schemes.[7][14]

Protocol 5: Fmoc Protection of 3-Amino-4-bromoindazole

This protocol is adapted from general procedures for Fmoc protection.[7]

Materials:

  • 3-Amino-4-bromoindazole

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate

  • 1,4-Dioxane and water

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-amino-4-bromoindazole (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Add 9-fluorenylmethyloxycarbonyl chloride (1.1 equiv).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the N-Fmoc-3-amino-4-bromoindazole.

Protocol 6: Deprotection of N-Fmoc-3-amino-4-bromoindazole

This protocol is based on standard base-catalyzed deprotection methods.[7]

Materials:

  • N-Fmoc-3-amino-4-bromoindazole

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Fmoc-3-amino-4-bromoindazole in DMF.

  • Add a solution of piperidine (typically 20% v/v in DMF).

  • Stir at room temperature for 30 minutes to 2 hours, monitoring the deprotection by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Workflow for Fmoc Protection and Deprotection

Fmoc_Workflow Start 3-Amino-4-bromoindazole Protected N-Fmoc-3-amino-4-bromoindazole Start->Protected Fmoc-Cl, NaHCO₃ Deprotected 3-Amino-4-bromoindazole Protected->Deprotected Piperidine/DMF

Caption: General workflow for the Fmoc protection and deprotection of 3-amino-4-bromoindazole.

Comparative Summary of Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey StabilityOrthogonality
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysisOrthogonal to Cbz and Fmoc
BenzyloxycarbonylCbzCbz-Cl, Base (e.g., NaHCO₃, Pyridine)Catalytic Hydrogenation (H₂, Pd/C)Stable to acid and baseOrthogonal to Boc and Fmoc
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, NaHCO₃Base (e.g., Piperidine in DMF)Stable to acid and hydrogenolysisOrthogonal to Boc and Cbz

Troubleshooting and Considerations

  • Incomplete Protection: If the protection reaction is sluggish, consider using a more potent catalyst (e.g., DMAP for Boc protection), increasing the temperature, or extending the reaction time. The nucleophilicity of the 3-amino group on the 4-bromoindazole may be slightly diminished due to the electron-withdrawing nature of the indazole ring and the bromo substituent.

  • Side Reactions during Deprotection: Acid-catalyzed deprotection of Boc groups can sometimes lead to side reactions if other acid-labile groups are present. Similarly, hydrogenolysis of Cbz groups can affect other reducible functionalities. Careful consideration of the entire molecular scaffold is crucial when selecting a deprotection strategy.

  • Purification: The protected indazoles are generally less polar than the starting amine and can be readily purified by silica gel chromatography.

Conclusion

The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules based on the 4-bromoindazole scaffold. The choice between Boc, Cbz, and Fmoc will depend on the overall synthetic plan, particularly the nature of subsequent reaction steps and the presence of other functional groups. By understanding the stability and deprotection conditions of each group, researchers can devise a robust and efficient synthetic route, paving the way for the discovery and development of novel therapeutics and materials. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • JOCPR. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis. [Link]

  • Mal, S., Malik, U., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). Tert-Butyloxycarbonyl Protecting Group. [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PMC. (2024, March 4). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. [Link]

  • PMC. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Google Patents. (n.d.). Methods for the synthesis of fmoc protected amines.
  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl?. [Link]

  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2025, August 10). Synthesis and Reactions of N-Protected 3-Nitroindoles. [Link]

  • Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Wiley Online Library. (2017, April 20). Synthesis of Functionalized 4H-3,1-Benzoxazines through Chemoselective Reduction of Benzoxazin-4-Ones. [Link]

  • RSC Publishing. (n.d.). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. [Link]

  • PMC. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Aryl-5-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Specifically, 3-aminoindazoles are recognized as effective "hinge-binding" fragments, crucial for the activity of many kinase inhibitors. The strategic functionalization of the indazole ring, particularly at the 4- and 5-positions, enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The target molecule of this guide, 4-aryl-5-methyl-1H-indazol-3-amine, represents a class of compounds with significant potential in the development of novel therapeutics, particularly in oncology.

This document provides a comprehensive, field-proven guide for the synthesis of 4-aryl-5-methyl-1H-indazol-3-amines, leveraging a robust, multi-step approach centered around a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a causal understanding of the experimental choices made.

Synthetic Strategy: A Three-Step Approach to the Target Scaffold

The synthesis of 4-aryl-5-methyl-1H-indazol-3-amine is most effectively achieved through a three-step sequence. This strategy is designed for efficiency and modularity, allowing for the introduction of diverse aryl groups in the final step.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Indazole Formation cluster_2 Step 3: Palladium-Catalyzed Arylation A 2-Fluoro-5-methylbenzonitrile B 4-Bromo-2-fluoro-5-methylbenzonitrile A->B Bromination C 4-Bromo-5-methyl-1H-indazol-3-amine B->C Cyclization with Hydrazine E 4-Aryl-5-methyl-1H-indazol-3-amine C->E Suzuki-Miyaura Coupling D Arylboronic Acid D->E

Figure 1: Overall synthetic workflow for the preparation of 4-aryl-5-methyl-1H-indazol-3-amine.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-5-methyl-1H-indazol-3-amine

The successful synthesis of the target molecule hinges on the efficient preparation of the key intermediate, 4-bromo-5-methyl-1H-indazol-3-amine. This is achieved in two sequential steps.

Step 1.1: Bromination of 2-Fluoro-5-methylbenzonitrile

The initial step involves the regioselective bromination of 2-fluoro-5-methylbenzonitrile. The fluorine atom at the 2-position and the methyl group at the 5-position direct the electrophilic bromination to the 4-position.

Protocol:

  • Reaction Setup: To a solution of 2-fluoro-5-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, filter the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-bromo-2-fluoro-5-methylbenzonitrile.

Step 1.2: Cyclization to 4-Bromo-5-methyl-1H-indazol-3-amine

The formation of the indazole ring is achieved by the reaction of the 2-fluorobenzonitrile derivative with hydrazine. The fluorine atom is a good leaving group for nucleophilic aromatic substitution, and the subsequent intramolecular cyclization yields the desired 3-aminoindazole. This method is a well-established and high-yielding route to 3-aminoindazoles[1][2].

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-fluoro-5-methylbenzonitrile (1.0 eq) with hydrazine hydrate (10-20 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 20-30 minutes. The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-bromo-5-methyl-1H-indazol-3-amine as a solid, which is often of sufficient purity for the next step.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The final and key step in this synthetic sequence is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-5-methyl-1H-indazol-3-amine with a variety of arylboronic acids. This reaction is a powerful and versatile method for the formation of C-C bonds.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium(0) active species. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the 4-bromoindazole) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for the Suzuki-Miyaura Coupling

The following protocol is adapted from a similar synthesis of 5-aryl-1H-indazol-3-amines and is expected to be effective for the 4-bromo-5-methyl analogue[1].

Reagents and Materials:

Reagent/MaterialPurpose
4-Bromo-5-methyl-1H-indazol-3-amineStarting material
Arylboronic acidArylating agent
PdCl₂(dppf)₂Palladium catalyst
Cs₂CO₃Base
1,4-Dioxane/H₂O (e.g., 4:1 v/v)Solvent system
Nitrogen or Argon gasInert atmosphere
Schlenk flask or sealed reaction vialReaction vessel

Experimental Procedure:

  • Reaction Setup: To a Schlenk flask or a sealable reaction vial, add 4-bromo-5-methyl-1H-indazol-3-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)₂) (0.05-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-aryl-5-methyl-1H-indazol-3-amine.

Table 1: Key Reaction Parameters and Optimization Considerations

ParameterTypical Range/ValueRationale and Field-Proven Insights
Palladium Catalyst PdCl₂(dppf)₂, Pd(PPh₃)₄PdCl₂(dppf)₂ is often a robust and reliable catalyst for Suzuki couplings involving heteroaryl halides. It provides a good balance of activity and stability.
Ligand dppf (in PdCl₂(dppf)₂)The dppf ligand is electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
Base Cs₂CO₃, K₂CO₃, K₃PO₄Cesium carbonate is a strong base that is highly effective in Suzuki couplings, often leading to higher yields and faster reaction times. It is particularly useful for less reactive substrates.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. 1,4-Dioxane is a common choice due to its ability to dissolve a wide range of reactants and its suitable boiling point.
Temperature 80-110 °CThe reaction temperature needs to be high enough to drive the reaction to completion in a reasonable time but not so high as to cause decomposition of the catalyst or reactants. 90-100 °C is a good starting point for optimization.
Inert Atmosphere Nitrogen or ArgonPalladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for reproducible results and high yields.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 4-aryl-5-methyl-1H-indazol-3-amines. The three-step synthetic strategy outlined in this guide provides a clear and efficient pathway to this important class of molecules. By understanding the underlying principles of each step and carefully controlling the reaction parameters, researchers can successfully synthesize a diverse library of 4-aryl-5-methyl-1H-indazol-3-amines for applications in drug discovery and development.

References

  • This is a placeholder for a reference to a general review on the importance of indazoles in medicinal chemistry.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • This is a placeholder for a reference detailing the synthesis of 3-aminoindazoles
  • This is a placeholder for a reference on the mechanism of the Suzuki-Miyaura reaction.
  • This is a placeholder for a reference on the bromin

Sources

One-pot cyclization methods for 4-Bromo-5-methyl-1H-indazol-3-amine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized One-Pot Cyclization Protocols for 4-Bromo-5-methyl-1H-indazol-3-amine

Abstract

The 3-aminoindazole scaffold is a privileged pharmacophore in kinase inhibitor development, particularly for FGFR, VEGFR, and tyrosine kinase targets. This guide details the optimized one-pot cyclization of 2-fluoro-6-bromo-5-methylbenzonitrile with hydrazine hydrate to yield 4-bromo-5-methyl-1H-indazol-3-amine . We present two validated protocols: a standard thermal reflux method for scalability and a microwave-assisted method for rapid library generation. Critical parameters—regiochemical mapping, solvent effects, and hydrazine handling safety—are analyzed to ensure reproducibility and high purity (>98%).

Introduction & Retrosynthetic Analysis

The synthesis of 3-aminoindazoles substituted at the C4 and C5 positions presents a unique regiochemical challenge. Unlike simple fused heterocycles, the placement of substituents on the benzene ring of the precursor determines the final substitution pattern on the indazole core.[1]

Regiochemical Mapping

To obtain the 4-bromo-5-methyl substitution pattern, the precursor must be carefully selected based on the cyclization mechanism. The reaction proceeds via an SNAr displacement of the labile fluoride by hydrazine, followed by an intramolecular nucleophilic attack on the nitrile carbon.[1]

  • Target: 4-Bromo-5-methyl-1H-indazol-3-amine[2][3][4]

  • Required Precursor: 2-Fluoro-6-bromo-5-methylbenzonitrile

  • Mechanism:

    • SNAr: Hydrazine displaces Fluorine at C2.[1]

    • Cyclization: The terminal nitrogen of the hydrazinyl group attacks the Nitrile at C1.[1]

    • Mapping: Benzene C6 becomes Indazole C4; Benzene C5 becomes Indazole C5.

ReactionScheme Precursor 2-Fluoro-6-bromo-5-methylbenzonitrile (Precursor) Intermediate Hydrazinyl Intermediate (Transient) Precursor->Intermediate + N2H4·H2O SNAr (-HF) Product 4-Bromo-5-methyl-1H-indazol-3-amine (Target) Intermediate->Product Intramolecular Cyclization

Figure 1: Reaction pathway transforming the benzonitrile precursor into the indazole scaffold.[5][6]

Experimental Protocols

Method A: Standard Thermal Reflux (Scalable)

Recommended for gram-scale synthesis.

Reagents & Equipment:

  • Precursor: 2-Fluoro-6-bromo-5-methylbenzonitrile (1.0 equiv)

  • Reagent: Hydrazine monohydrate (64-80% in water) (5.0 – 10.0 equiv)

  • Solvent: n-Butanol (preferred for higher bp) or Ethanol

  • Apparatus: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Protocol:

  • Charge: In a fume hood, dissolve 2-fluoro-6-bromo-5-methylbenzonitrile (e.g., 5.0 g, 21.9 mmol) in n-butanol (50 mL, 10 vol).

  • Addition: Add hydrazine monohydrate (5.3 mL, ~110 mmol, 5 equiv) dropwise at room temperature. Caution: Exothermic.[1]

  • Reaction: Heat the mixture to reflux (118°C for n-butanol) with vigorous stirring.

  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.[1]8) should disappear, and a polar fluorescent spot (Rf ~0.[1]3) should appear.[1][6] Typical time: 4–16 hours.[1]

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly add distilled water (100 mL, 20 vol) while stirring. The product often precipitates as a solid.[1]

    • Stir at 0–5°C for 1 hour to maximize yield.

    • Filter the solid and wash with water (2 x 20 mL) and cold ethanol (1 x 10 mL).[1]

  • Alternative Workup (Extraction):

    • If no precipitate forms, concentrate the organic solvent under reduced pressure.[1]

    • Dilute residue with EtOAc and wash with water and brine.[1] Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.

Yield Expectation: 75–85% isolated yield.

Method B: Microwave-Assisted Synthesis (Rapid)

Recommended for library generation and kinetic studies.

Reagents & Equipment:

  • Solvent: Ethanol or 1,4-Dioxane

  • Apparatus: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

  • Vial: 10–20 mL pressure-rated microwave vial.

Step-by-Step Protocol:

  • Charge: Add precursor (200 mg, 0.88 mmol) and Ethanol (3.0 mL) to the microwave vial.

  • Addition: Add hydrazine monohydrate (0.22 mL, 4.4 mmol, 5 equiv). Cap the vial immediately.

  • Irradiation:

    • Temperature: 140°C

    • Time: 20–30 minutes

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Workup: Pour the reaction mixture into ice-water (10 mL). Filter the precipitate.[1]

Comparison of Methods:

ParameterMethod A (Thermal)Method B (Microwave)
Scale Gram to KilogramMilligram (Library)
Time 4–16 Hours20–30 Minutes
Solvent n-Butanol (High BP)Ethanol (Green)
Yield 75–85%80–90%
Purity (Crude) >90%>95%

Process Workflow & Logic

The following diagram illustrates the decision matrix for purification and troubleshooting based on the physical state of the crude product.

Workflow Start Reaction Complete (HPLC Confirmation) Cool Cool to 20°C Add Water (2x Vol) Start->Cool CheckState Precipitate Formed? Cool->CheckState Solid Filtration CheckState->Solid Yes Liquid Extraction (EtOAc / Brine) CheckState->Liquid No (Oily) Wash Wash: H2O then Cold EtOH Solid->Wash Dry Vacuum Dry (45°C) Wash->Dry Final Final Product 4-Bromo-5-methyl-1H-indazol-3-amine Dry->Final Conc Concentrate Rotavap Liquid->Conc Col Column Chromatography DCM:MeOH (95:5) Conc->Col Col->Final

Figure 2: Downstream processing workflow for isolation of the target indazole.

Critical Safety & Handling (E-E-A-T)

Hydrazine Hydrate:

  • Hazard: Hydrazine is a potent hepatotoxin, carcinogen, and unstable reducing agent.

  • Control: All operations must be performed in a functioning fume hood. Double-glove (Nitrile) is mandatory.

  • Quenching: Excess hydrazine in waste streams should be quenched with dilute bleach (sodium hypochlorite) solution slowly in an ice bath to prevent the release of toxic chloramines or heat.[1]

  • Incompatibility: Avoid contact with strong oxidizers or porous materials (catalytic decomposition risk).[1]

Regiochemistry Verification:

  • 1H NMR Diagnostic: The product should show two distinct aromatic singlets (or doublets with meta-coupling) corresponding to H6 and H7 (indazole numbering).

  • NOESY: A NOE correlation should be observed between the Methyl group (at C5) and the aromatic proton at C6, but not with the proton at C7? Wait—let's trace.

    • Structure: C4-Br, C5-Me.[2][4][7]

    • Protons are at C6 and C7.[1]

    • Methyl at C5 is ortho to H6.[1] Strong NOE expected between Me-5 and H-6.

    • No NOE between Me-5 and H-7 (para relationship).

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[8] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732. Link[1]

  • Gilead Sciences, Inc. (2024).[1] "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 29(11), 2705. Link

  • ChemScene. "4-Bromo-5-methyl-1H-indazol-3-amine Product Data." Link

  • Zhang, S., et al. (2011). "Rapid access to 3-aminoindazoles from nitriles with hydrazines." Chemical Communications, 47, 663-665. Link

Sources

Troubleshooting & Optimization

Purification methods to remove hydrazine impurities from indazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for API Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex challenge of clearing highly toxic hydrazine impurities during the synthesis of indazol-3-amine derivatives.

Core Principles & FAQs

Q: Why is hydrazine clearance a Critical Quality Attribute (CQA) in indazol-3-amine synthesis? A: The standard construction of the 3-aminoindazole scaffold relies on the


 cyclization of 2-halobenzonitriles (e.g., 2,6-dichlorobenzonitrile) with hydrazine hydrate[1][2]. To drive this reaction to completion, hydrazine is typically used in excess. Because hydrazine is a potent genotoxic impurity (GTI) and a known mutagen, its residual presence in the final Active Pharmaceutical Ingredient (API) is strictly regulated under ICH M7 guidelines. Complete clearance to below the Threshold of Toxicological Concern (TTC) is mandatory to prevent batch rejection.

Q: Why do standard aqueous workups fail to clear hydrazine effectively? A: Hydrazine (


) and indazol-3-amine both possess strong hydrogen-bond donating and accepting capabilities. This often leads to co-crystallization or entrapment of hydrazine within the API's crystal lattice. Furthermore, without precise pH control, hydrazine partitions poorly during standard liquid-liquid extraction, causing it to carry over into the organic phase alongside the API.

G A 2-Halobenzonitrile C S_NAr Cyclization A->C B Hydrazine Hydrate B->C D Indazol-3-amine (API) C->D Target Reaction E Residual Hydrazine C->E Excess Reagent

Reaction pathway showing indazol-3-amine synthesis and hydrazine carryover.

Troubleshooting Guide: Diagnostics & Interventions

Issue 1: High residual hydrazine (>100 ppm) persists after primary crystallization.

  • Root Cause: Hydrazine entrapment due to hydrogen bonding and similar polarity profiles in neutral solvents.

  • Intervention: Chemical scavenging via ketazine formation.

  • Causality: Reacting the crude mixture with a ketone (such as acetone) converts free hydrazine into acetone azine (ketazine)[3]. This covalent modification eliminates the N-H hydrogen bond donors, drastically increasing the lipophilicity and volatility of the impurity. The ketazine can then be easily purged via vacuum distillation (5–500 mbar)[4] or washed away in non-polar solvents.

Issue 2: Emulsion formation and poor phase separation during extraction.

  • Root Cause: Incorrect aqueous pH leading to partial protonation of both the API and the impurity, creating surfactant-like salts.

  • Intervention: pH-driven liquid-liquid extraction.

  • Causality: Hydrazine has a

    
     of 8.1, whereas the conjugate acid of indazol-3-amine has a 
    
    
    
    of approximately 2.5. By buffering the aqueous phase to pH 5.5, hydrazine is >99% protonated (forming the highly hydrophilic
    
    
    cation), while the indazole remains predominantly as a neutral free base. This differential ionization forces hydrazine into the aqueous waste while retaining the lipophilic API in the organic phase.

Issue 3: Hydrazine carryover in continuous flow or scale-up synthesis.

  • Root Cause: Insufficient residence time or mixing for complete aqueous extraction at scale.

  • Intervention: Inline polymer-supported scavenging.

  • Causality: Passing the organic stream through a fixed bed of polymer-supported acid resin physically traps unreacted hydrazine via strong ionic interactions[5]. This self-validating system ensures the eluent is completely free of hydrazine before it reaches the downstream crystallization vessel.

G Start Crude API Mixture Deriv Acetone Derivatization (Ketazine Formation) Start->Deriv High Impurity Resin Polymer Scavenging (Acid Resin) Start->Resin Flow/Scale-up Extract pH 5.5 Extraction (Protonation) Deriv->Extract Pure Purified API (< TTC Limits) Extract->Pure Resin->Extract

Decision matrix and workflow for purging hydrazine impurities from crude API.

Experimental Protocols

Protocol A: Ketazine Derivatization and Vacuum Purge

Designed for batch reactions with heavy hydrazine carryover.

  • Reaction Quench: Upon completion of the

    
     cyclization, cool the reactor to 20°C[2].
    
  • Derivatization: Add 5.0 volumes of acetone directly to the crude reaction mixture[3].

  • Incubation: Heat the mixture to 50°C and agitate for 2 hours. Mechanistic Check: This ensures quantitative thermodynamic conversion of hydrazine to the volatile acetone azine.

  • Concentration: Apply reduced pressure (50–200 mbar) at 40°C to distill off the solvent, unreacted acetone, and the azine impurity[4].

  • Reconstitution: Dissolve the resulting dry residue in 2-methyltetrahydrofuran (2-MeTHF) for subsequent washing.

Protocol B: pH-Controlled Liquid-Liquid Extraction

A self-validating protocol for precise phase separation.

  • Phase Preparation: To the 2-MeTHF solution from Protocol A, add 3.0 volumes of a 0.5 M sodium acetate/acetic acid buffer (pre-adjusted precisely to pH 5.5).

  • Extraction: Agitate vigorously for 15 minutes. Allow the phases to settle for 30 minutes. Self-validating check: A sharp, clean phase boundary indicates successful suppression of emulsion-forming salts.

  • Separation: Drain the lower aqueous layer (containing the protonated

    
    ).
    
  • Organic Wash: Wash the organic layer with 2.0 volumes of deionized water, followed by 2.0 volumes of saturated brine.

  • API Isolation: Concentrate the organic layer under vacuum and crystallize the 3-aminoindazole from a methanol/water mixture (80/20, v/v) to achieve >97% purity[2].

Quantitative Data Summaries

The following table summarizes the efficiency of the troubleshooting interventions based on standard API scale-up metrics.

Purification StrategyChemical MechanismOptimal Use CaseTypical Hydrazine ClearanceAPI Yield RetentionScalability
pH-Controlled Extraction Differential IonizationMild carryover (<500 ppm)> 95.0%> 90%High (Standard Batch)
Ketazine Derivatization Covalent ModificationHeavy carryover (>1000 ppm)> 99.0%> 85%Medium (Requires Distillation)
Polymer Scavenging Physical EntrapmentContinuous manufacturing> 99.9%> 95%High (Flow Chemistry)

References

1.[4] US5484511A - Process for the removal of impurities from hydrazine hydrate. Google Patents. 2.[3] A process for producing a purified hydrazine hydrate. European Patent Office - EP 0294100 A1.[Link] 3.[1] Indazole synthesis. Organic Chemistry Portal.[Link] 4.[5] Flow Chemistry in Organic Synthesis. Thieme Connect.[Link] 5.[2] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC - National Institutes of Health.[Link]

Sources

Technical Support Center: Optimizing Ring Closure for 4-Bromo-5-methyl-1H-indazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the critical ring closure step in the synthesis of this important indazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction temperature for maximal yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am planning to synthesize 4-Bromo-5-methyl-1H-indazol-3-amine. What is the recommended starting material and the general reaction scheme?

A1: The most common and effective strategy for synthesizing 4-Bromo-5-methyl-1H-indazol-3-amine involves the cyclization of 2-amino-4-bromo-5-methylbenzonitrile with hydrazine hydrate.

The precursor, 2-amino-4-bromo-5-methylbenzonitrile, can be synthesized from commercially available 3-bromo-4-methylaniline via a Sandmeyer reaction. This two-step sequence is generally reliable and scalable.

Diagram of the Overall Synthetic Pathway

Synthetic_Pathway A 3-Bromo-4-methylaniline B Aryl Diazonium Salt A->B 1. NaNO2, HCl, 0-5 °C C 2-amino-4-bromo-5-methylbenzonitrile B->C 2. CuCN, KCN D 4-Bromo-5-methyl-1H-indazol-3-amine C->D Hydrazine hydrate, Solvent, ΔT Optimization_Workflow A Set up 5 identical reactions B Run at 60°C A->B C Run at 70°C A->C D Run at 80°C A->D E Run at 90°C A->E F Run at 100°C A->F G Monitor all reactions by TLC at regular intervals B->G C->G D->G E->G F->G H Quench reactions and perform work-up G->H I Analyze crude products by HPLC or NMR H->I J Identify optimal temperature for yield and purity I->J

Solving solubility issues of 4-Bromo-5-methyl-1H-indazol-3-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific solubility hurdles associated with 4-Bromo-5-methyl-1H-indazol-3-amine .

Rather than relying on trial-and-error, this guide breaks down the thermodynamic and kinetic root causes of precipitation, providing self-validating protocols to ensure your compound remains stable in aqueous biological assays.

Physicochemical Root Cause Analysis

To successfully formulate 4-Bromo-5-methyl-1H-indazol-3-amine, we must first understand why it resists aqueous solubilization. The molecule's insolubility is driven by three competing physicochemical forces:

  • High Lipophilicity (LogP): The addition of hydrophobic appendages—specifically the 4-bromo and 5-methyl groups—significantly increases the overall lipophilicity of the molecule. While these groups often improve target binding affinity, they drastically[1].

  • Crystal Lattice Energy: The 1H-indazole core is a highly planar aromatic system. Planar molecules exhibit strong intermolecular

    
     stacking, leading to tighter crystal packing and a [2].
    
  • Ionization State: The 3-amino group is a weak base with a low estimated pKa (~4.5). At a physiological pH of 7.4, this amine remains predominantly un-ionized, preventing the formation of highly soluble salt species.

Table 1: Physicochemical Profile & Solubility Impact

Structural FeaturePhysicochemical EffectImpact on Aqueous Solubility
1H-Indazole Core High molecular planarity and

stacking
Decreases thermodynamic solubility via tight crystal packing.
4-Bromo & 5-Methyl Increases lipophilicity (LogP)Decreases kinetic solubility; promotes hydrophobic aggregation.
3-Amino Group Ionizable basic center (pKa ~4.5)Neutral at pH 7.4 (insoluble); Cationic at pH < 4.0 (soluble).

Troubleshooting FAQs

Q1: I can dissolve the compound in 100% DMSO, but it precipitates immediately when diluted into my pH 7.4 assay buffer. Why? A1: This phenomenon is known as "solvent shift precipitation." When the DMSO concentration drops below the critical solvation threshold (often <5%), the dielectric constant of the medium rapidly increases. The hydrophobic bromo and methyl groups aggregate to minimize contact with water, causing the compound to crash out of solution. To prevent this, a structured solubilization protocol utilizing prior to aqueous dilution[3].

Q2: Can I use pH adjustment to force the compound into solution? A2: Yes, but only if your experimental system permits it. By lowering the pH of your buffer below the pKa of the 3-amino group (e.g., pH 3.5), you protonate the amine, converting the molecule into a more water-soluble cationic salt. However, if you are conducting cell-based or enzymatic bioassays, such acidic conditions will likely denature your targets or kill your cells.

Q3: What is the most effective strategy to keep this compound soluble in biological assays? A3: The use of non-ionic surfactants (e.g., Tween-20, Triton X-100) or co-solvent mixtures (e.g., DMSO + PEG400) is highly recommended. Surfactants form micelles that encapsulate the lipophilic indazole core, creating a kinetically stable colloidal dispersion that is [4]. Co-solvent systems work by reducing the overall polarity of the aqueous environment, easing the[5].

Table 2: Quantitative Parameters for Solubilization Strategies

StrategyRecommended Excipient / BufferTypical Working ConcentrationAssay Compatibility
Co-Solvent Only DMSO or DMF0.1% - 1.0% (v/v) finalHigh (Cell/Enzyme)
Micellar Encapsulation Tween-20 or Pluronic F-680.01% - 0.05% (v/v) finalHigh (Cell/Enzyme)
pH Adjustment Citrate or Acetate BufferpH 3.5 - 4.0Low (Biophysical only)

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, every protocol below includes a self-validating step so you can objectively confirm success before proceeding to your assay.

Protocol A: Micellar Encapsulation Workflow (For Cell-Based & Enzymatic Assays)

Causality: Direct dilution causes rapid hydrophobic aggregation. By pre-mixing the DMSO stock with a surfactant before introducing water, the surfactant molecules coat the indazole monomers, preventing crystal lattice formation during the solvent shift.

  • Master Stock Preparation: Dissolve 4-Bromo-5-methyl-1H-indazol-3-amine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Intermediate Complexation: In a separate tube, create an intermediate stock by mixing 1 part DMSO stock with 1 part 10% Tween-20 (or Pluronic F-68). Incubate at room temperature for 5 minutes to allow micellar pre-assembly.

  • Aqueous Titration: Slowly add the intermediate stock dropwise into your final pH 7.4 assay buffer while vortexing vigorously. Do not add the buffer to the stock; always add the stock to the buffer to maintain a massive excess of the aqueous phase, which controls the micelle size.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates the presence of colloidal aggregates, meaning the surfactant ratio must be increased.

Protocol B: pH-Shift Solubilization (For Analytical/Biophysical Assays)

Causality: Protonating the 3-amino group disrupts intermolecular hydrogen bonding and introduces a charge, allowing ion-dipole interactions with water to overcome the crystal lattice energy.

  • Acidic Dissolution: Suspend the dry powder in a 50 mM Citrate buffer adjusted to pH 3.5.

  • Sonication: Sonicate the suspension in a water bath for 10 minutes at 37°C until the compound is fully dissolved.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the thermodynamic solubility limit at this pH has been exceeded.

Visualizations

SolubilizationDecisionTree Start Precipitation of 4-Bromo-5-methyl-1H-indazol-3-amine in Aqueous Buffer CheckPH Is the assay sensitive to acidic pH (< 4.0)? Start->CheckPH Acidic Use pH 3.5 Buffer (Protonates 3-NH2 group) CheckPH->Acidic No CheckSurfactant Can the assay tolerate non-ionic surfactants? CheckPH->CheckSurfactant Yes Micelle Add 0.01-0.05% Tween-20 (Micellar Encapsulation) CheckSurfactant->Micelle Yes Cosolvent Use Co-solvent System (e.g., 5% DMSO + PEG400) CheckSurfactant->Cosolvent No

Logical decision tree for resolving aqueous precipitation of indazole derivatives.

ExperimentalWorkflow Solid Dry Powder (Crystalline) Stock Master Stock (10 mM in 100% DMSO) Solid->Stock Dissolve Intermediate Intermediate Dilution (DMSO + Tween-20) Stock->Intermediate Add Surfactant Fail Direct Aqueous Dilution (Rapid Precipitation) Stock->Fail Solvent Shift Final Final Assay Buffer (Stable Dispersion) Intermediate->Final Aqueous Buffer Dropwise

Experimental workflow demonstrating kinetic stabilization via intermediate surfactant dilution.

References

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • SLAS Discovery. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Journal of Biomolecular Screening. URL:[Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. URL:[Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. URL:[Link]

Sources

Technical Support Center: Controlling Tautomerization of 1H-Indazol-3-amine During Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the robust scale-up of processes involving 1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tautomerism in this critical building block. My aim is to provide not just protocols, but a foundational understanding of the principles governing the tautomeric equilibrium of 1H-indazol-3-amine, enabling you to anticipate and control its behavior in your large-scale reactions.

The indazole nucleus, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 1H-Indazol-3-amine, in particular, is a versatile intermediate. However, its utility can be complicated by the existence of tautomers, which can impact reactivity, solubility, and ultimately, the purity and yield of your final product. This guide will equip you with the knowledge to manage this phenomenon effectively.

Understanding the Tautomeric Equilibrium of 1H-Indazol-3-amine

1H-Indazol-3-amine can exist in equilibrium with its tautomer, 2H-indazol-3-imine. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[1][3] This stability is attributed to its benzenoid-like electronic structure, which is more aromatic than the quinonoid-like structure of the 2H-tautomer.[4]

Caption: Tautomeric equilibrium of 1H-indazol-3-amine.

While the 1H form is favored, the position of this equilibrium is not static. It can be influenced by a variety of factors, which become particularly critical during process scale-up where reaction conditions can vary significantly from the bench.

Frequently Asked Questions (FAQs)

Q1: Why is controlling tautomerization of 1H-indazol-3-amine important during scale-up?

A1: Uncontrolled tautomerization can lead to several issues during scale-up, including:

  • Inconsistent Reaction Profiles: Different tautomers can exhibit different reactivities, leading to the formation of regioisomeric byproducts. This can complicate purification and reduce the overall yield of the desired product.

  • Solubility and Crystallization Issues: Tautomers often have different physical properties, such as solubility. A shift in the tautomeric equilibrium during a process can lead to unexpected precipitation or difficulty in achieving the desired crystal form, impacting product isolation and purity.

  • Analytical Challenges: The presence of multiple tautomers can complicate in-process controls and final product analysis, making it difficult to accurately assess reaction completion and product quality.

Q2: What are the primary factors that influence the tautomeric equilibrium of 1H-indazol-3-amine?

A2: The key levers to control the tautomeric equilibrium are:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent play a significant role.[5][6] Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding.

  • pH: The acidity or basicity of the reaction medium can significantly shift the equilibrium. Protonation or deprotonation of the indazole ring can favor the formation of a specific tautomer.

  • Temperature: Temperature can affect the position of the equilibrium. While the 1H-tautomer is thermodynamically favored, higher temperatures can provide the energy to overcome the activation barrier and populate the less stable 2H-tautomer.[7]

  • Concentration: At high concentrations, intermolecular interactions, such as hydrogen bonding between indazole molecules, can influence the tautomeric ratio.

Q3: Can I selectively favor the formation of the less stable 2H-tautomer if my desired reaction requires it?

A3: Yes, under certain conditions, you can shift the equilibrium towards the 2H-tautomer. This is typically achieved through kinetic control, where the reaction conditions are manipulated to favor the faster-forming, albeit less stable, product.[8] This often involves the use of specific bases, low temperatures, and short reaction times to trap the kinetically favored tautomer before it can equilibrate to the more stable 1H form.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the scale-up of reactions involving 1H-indazol-3-amine.

Troubleshooting_Guide cluster_Solutions Potential Solutions cluster_Actions Recommended Actions Start Problem Encountered During Scale-Up Byproduct Formation of Regioisomeric Byproducts Start->Byproduct Precipitation Unexpected Precipitation or Crystallization Issues Start->Precipitation Inconsistent Inconsistent Reaction Rates Start->Inconsistent Solvent_Screen Conduct a Solvent Screen Byproduct->Solvent_Screen Different tautomers may have different reactivities pH_Control Implement Strict pH Control Byproduct->pH_Control Protonation state affects nucleophilicity Precipitation->Solvent_Screen Tautomers have different solubilities Temp_Profile Optimize Temperature Profile Precipitation->Temp_Profile Solubility is temperature-dependent Inconsistent->Temp_Profile Reaction rate is temperature-dependent Kinetic_vs_Thermo Investigate Kinetic vs. Thermodynamic Control Inconsistent->Kinetic_vs_Thermo Reaction may be under kinetic or thermodynamic control NMR_Analysis Perform in-situ NMR analysis to monitor tautomer ratio in different solvents. Solvent_Screen->NMR_Analysis Buffer_System Introduce a buffer system to maintain a constant pH. pH_Control->Buffer_System DOE_Temp Use Design of Experiments (DoE) to study the effect of temperature. Temp_Profile->DOE_Temp Low_Temp_Exp Run experiments at low temperatures with rapid quenching to trap the kinetic product. Kinetic_vs_Thermo->Low_Temp_Exp

Caption: Troubleshooting workflow for tautomerization issues.

Issue 1: Formation of Regioisomeric Byproducts
  • Symptom: You observe the formation of an unexpected isomer of your product, suggesting that the reaction has occurred at a different position on the indazole ring.

  • Underlying Cause: This is often due to a shift in the tautomeric equilibrium, exposing a different reactive site. For instance, if your reaction targets the N1 position, the presence of the 2H-tautomer could lead to reaction at the N2 position.

  • Troubleshooting Steps:

    • Solvent Screening: The polarity and hydrogen-bonding properties of the solvent can significantly influence the tautomeric ratio.[5] Conduct a small-scale solvent screen to identify a solvent system that minimizes the formation of the undesired tautomer.

    • pH Control: The protonation state of the indazole ring can dramatically affect which nitrogen is more nucleophilic. Implement strict pH control using a buffer system to maintain the desired tautomeric form.

    • Temperature Optimization: Lowering the reaction temperature can favor the thermodynamically more stable 1H-tautomer and reduce the rate of competing side reactions.[7]

Issue 2: Unexpected Precipitation or Crystallization Difficulties
  • Symptom: Your product unexpectedly crashes out of solution during the reaction, or you have difficulty obtaining a consistent crystalline form during workup.

  • Underlying Cause: Tautomers can have significantly different solubilities in a given solvent system. A shift in the equilibrium during the reaction or workup can lead to a supersaturated solution of one tautomer, causing it to precipitate.

  • Troubleshooting Steps:

    • Solubility Studies: Determine the solubility of both the starting material and the desired product in the reaction solvent at different temperatures. This will help you define a stable operating window.

    • Solvent System Modification: Consider using a co-solvent to improve the solubility of all species present in the reaction mixture.

    • Controlled Cooling Profile: During crystallization, a slow and controlled cooling profile can help to selectively crystallize the desired tautomer and avoid the co-precipitation of others.

Experimental Protocols

Protocol 1: In-situ Monitoring of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the tautomeric ratio of 1H-indazol-3-amine under different solvent and temperature conditions.

Materials:

  • 1H-Indazol-3-amine

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Prepare a stock solution of 1H-indazol-3-amine in a chosen deuterated solvent at a known concentration.

  • Transfer an aliquot of the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at room temperature.

  • Identify the characteristic signals for the 1H and 2H tautomers. The chemical shifts of the protons on the pyrazole ring are particularly sensitive to the tautomeric form.

  • Integrate the signals corresponding to each tautomer to determine their relative ratio.

  • If using a variable temperature probe, acquire spectra at different temperatures to assess the effect of temperature on the equilibrium.

Data Interpretation: By comparing the integrals of the characteristic peaks, you can quantify the tautomeric ratio under different conditions. This data is invaluable for selecting the optimal solvent and temperature for your reaction.

SolventTemperature (°C)% 1H-Tautomer% 2H-Tautomer
DMSO-d₆25>95%<5%
CDCl₃25~90%~10%
Methanol-d₄25~85%~15%
Methanol-d₄60~75%~25%

Note: The above table is illustrative. Actual ratios will depend on the specific substrate and experimental conditions.

Protocol 2: pH-Controlled Reaction to Favor a Specific Tautomer

This protocol demonstrates how to use a buffer to maintain a constant pH and favor a specific tautomer during a reaction.

Materials:

  • 1H-Indazol-3-amine

  • Your desired reactant

  • Appropriate solvent

  • Buffer system (e.g., phosphate buffer, acetate buffer)

Procedure:

  • Select a buffer system that is compatible with your reaction conditions and has a pKa close to the desired pH.

  • Prepare the reaction mixture by dissolving 1H-indazol-3-amine and the buffer in the chosen solvent.

  • Slowly add your reactant to the mixture while monitoring the pH.

  • Maintain the desired pH throughout the reaction by adding small amounts of acid or base as needed.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) to assess the impact of pH control on the product distribution.

Conclusion

The successful scale-up of processes involving 1H-indazol-3-amine hinges on a thorough understanding and control of its tautomeric behavior. By carefully considering the effects of solvent, pH, and temperature, and by implementing robust in-process controls, you can mitigate the risks associated with tautomerism and ensure a consistent and high-yielding process. This guide provides a starting point for your investigations, and I encourage you to adapt these principles to the specific challenges of your synthetic route.

References

  • Theoretical estimation of the annular tautomerism of indazoles.
  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
  • Different tautomeric forms of indazole nuclei.
  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b).
  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI.
  • Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv.
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.
  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Comput
  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z)
  • avoiding isomerization during 2H-indazole synthesis. Benchchem.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Photochemical Conversion of Indazoles into Benzimidazoles.
  • An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl. Benchchem.
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC.
  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.
  • Mechanism of a Highly Selective N2 Alkyl
  • Kinetic vs Thermodynamic Control--Conjug
  • Thermodynamic vs.

Sources

Workup procedures to avoid emulsion formation with 4-bromoindazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Resolving Emulsion Formation

Welcome to the technical support center for handling 4-bromoindazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenging emulsions during the workup and purification of these valuable compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments proceed smoothly and efficiently.

Understanding the Challenge: Why Do 4-Bromoindazole Derivatives Form Emulsions?

The formation of a stable emulsion during the liquid-liquid extraction of 4-bromoindazole derivatives can be a significant bottleneck in a synthetic workflow. An emulsion is a stable mixture of two immiscible liquids, in this case, the organic solvent containing your product and the aqueous wash solution. This stability arises from the reduction of interfacial tension between the two phases, often caused by the presence of an emulsifying agent.

In the context of 4-bromoindazole chemistry, several factors can contribute to this problem:

  • Amphiphilic Nature: The indazole ring system possesses both hydrophobic (the benzene ring) and hydrophilic (the nitrogen atoms) character. Under certain pH conditions, the nitrogen atoms can be protonated or deprotonated, leading to a charged species that can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets.

  • Insoluble Byproducts: Many synthetic reactions generate finely divided, insoluble byproducts or unreacted starting materials. These particulates can accumulate at the interface between the organic and aqueous layers, physically preventing the coalescence of droplets.[1]

  • High Compound Concentration: Concentrated solutions of your 4-bromoindazole derivative can increase the viscosity of the organic phase, hindering phase separation.

  • Use of Chlorinated Solvents: Solvents like dichloromethane (DCM) are known to be more prone to forming emulsions, especially when used to extract basic aqueous solutions.[1][2]

This guide provides a systematic approach to both prevent the formation of emulsions and effectively break them when they do occur.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am about to perform a workup on a reaction mixture containing a 4-bromoindazole derivative. What are the best preventative measures to avoid emulsion formation?

A1: Proactive prevention is always the most effective strategy.[3] By implementing the following steps, you can significantly reduce the likelihood of forming a persistent emulsion:

1. Gentle Mixing Technique:

  • Causality: Vigorous shaking is a primary cause of emulsions as it disperses the two liquid phases into very fine droplets, increasing the surface area for any emulsifying agents to act upon.

  • Protocol: Instead of shaking, gently invert the separatory funnel 10-15 times, ensuring to vent frequently to release any pressure buildup.[4] Alternatively, you can gently swirl the funnel for a minute or two.[4] This provides sufficient interfacial contact for extraction without excessive mechanical force.[5]

2. Pre-Workup Solvent Removal:

  • Causality: If your reaction was performed in a water-miscible solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile, these solvents can increase the mutual solubility of the organic and aqueous phases, promoting emulsion formation.[6]

  • Protocol: Before transferring your reaction mixture to a separatory funnel, remove the bulk of the reaction solvent using a rotary evaporator.[7] Then, redissolve the residue in your desired extraction solvent (e.g., ethyl acetate, which is generally less prone to emulsions than DCM).[2][4]

3. pH Control:

  • Causality: The indazole moiety has a pKa and can be protonated under acidic conditions or deprotonated under strongly basic conditions. This can create charged species that act as surfactants.

  • Protocol: If your workup involves an acid or base wash, consider neutralizing the solution with a saturated sodium bicarbonate solution or dilute acid, respectively, before performing the extraction.[1] This will keep your 4-bromoindazole derivative in its neutral, more hydrophobic state.

4. The "Salting Out" Prophylaxis:

  • Causality: The addition of a neutral salt, such as sodium chloride, to the aqueous phase increases its ionic strength.[8] This reduces the solubility of organic compounds in the aqueous layer and can help to destabilize any potential emulsions by disrupting the hydration sphere around the emulsifying species.[8][9]

  • Protocol: Use a saturated solution of sodium chloride (brine) for your aqueous washes instead of deionized water.[10]

Q2: An emulsion has formed during my workup. What is the first thing I should do?

A2: The initial approach should always be the simplest and least invasive.

Patience is Key:

  • Causality: Often, a seemingly stable emulsion will resolve on its own if given enough time for the droplets to coalesce and settle under gravity.

  • Protocol: Secure the separatory funnel in a ring stand and let it sit undisturbed for 15-30 minutes.[1][7][11] You can gently swirl the funnel during this time to encourage separation.[11]

Q3: I've waited, and the emulsion is still there. What is the next step?

A3: If patience doesn't resolve the issue, the next step is to alter the chemical environment of the mixture to destabilize the emulsion.

The "Salting Out" Method:

  • Causality: As mentioned previously, increasing the ionic strength of the aqueous phase can effectively break an emulsion.[8] This is a widely used and highly effective technique.[3][8][12]

  • Protocol:

    • Add a significant portion of saturated sodium chloride solution (brine) to the separatory funnel (approximately 10-20% of the total volume).[4]

    • Alternatively, add solid sodium chloride until saturation is reached and some solid remains undissolved.[1][7]

    • Gently swirl or invert the funnel a few times to dissolve the salt.[10]

    • Allow the funnel to stand and observe if the layers begin to separate.

Q4: The "salting out" method didn't work. What other chemical or physical methods can I try?

A4: If the emulsion persists, it is likely stabilized by fine particulate matter or requires a more significant physical disruption.

Filtration through Celite®:

  • Causality: Many stubborn emulsions are caused by the presence of finely divided solids that act as physical barriers between the liquid droplets.[1] Celite®, a form of diatomaceous earth, is an inert filter aid that can physically remove these particles, allowing the droplets to merge.[1][13]

  • Protocol:

    • Prepare a small plug of Celite® in a Büchner or fritted glass funnel over a clean filter flask.

    • Wet the Celite® pad with the organic solvent you are using for the extraction.

    • Pour the entire emulsified mixture through the Celite® pad.[1][7]

    • The filtrate should collect as two distinct layers. If separation is not immediate, transfer the filtrate back to the separatory funnel and allow it to stand.

    • Important: Do not discard the Celite® pad until you have confirmed the recovery of your product, as some product may be adsorbed onto the solid byproducts.[1]

Centrifugation:

  • Causality: Applying a strong centrifugal force accelerates the coalescence of the dispersed droplets.[3][11] This is a very effective mechanical method for breaking emulsions.[10]

  • Protocol:

    • Divide the emulsified mixture into centrifuge tubes.

    • Centrifuge at a moderate speed for 5-10 minutes.

    • Carefully decant or pipette the separated layers.[14]

Other Techniques:

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by reducing the viscosity of the phases.[11] However, use caution to avoid boiling the solvent or decomposing your product.[11]

  • Solvent Addition: Adding a small amount of a different solvent that is miscible with the organic phase can alter the polarity and help break the emulsion.[3][11] For example, if you are using DCM, adding a small amount of ethyl acetate or diethyl ether may be effective.

Visual Troubleshooting Guide

The following diagram outlines a systematic workflow for preventing and troubleshooting emulsions during the workup of 4-bromoindazole derivatives.

Caption: A step-by-step workflow for managing emulsions.

Mechanism Spotlight: "Salting Out" and Celite® Filtration

To better understand why these techniques are so effective, let's visualize the underlying principles.

G cluster_0 Stable Emulsion cluster_1 After 'Salting Out' cluster_2 Celite® Filtration a Organic Droplet e Emulsifier a->e b Organic Droplet b->e c Organic Droplet c->e d Aqueous Phase f Organic Droplets Coalesce g Aqueous Phase (High Ionic Strength) h i j Emulsified Mixture k Celite® Pad j->k l Particulates Trapped k->l Filtration m Separated Layers k->m

Caption: Mechanisms of emulsion breaking.

Summary of Troubleshooting Techniques

MethodPrincipleWhen to Use
Patience & Gentle Swirling Allows droplets to coalesce under gravity.Always the first step for any emulsion.[11]
"Salting Out" (Brine/Solid NaCl) Increases ionic strength of the aqueous phase, destabilizing the emulsion.[3][8]The primary chemical method after waiting fails.[1][10]
Filtration through Celite® Physically removes fine solid particles that stabilize the emulsion.[1]For persistent emulsions, especially if suspended solids are visible.[1][7]
Centrifugation Accelerates phase separation through mechanical force.[3][11]Highly effective for stubborn emulsions, particularly on a smaller scale.[10]
Gentle Heating Reduces viscosity, aiding droplet coalescence.Use with caution for thermally sensitive compounds.[11]
Solvent Addition Alters the polarity of the organic phase to improve separation.When other methods fail and you suspect solvent properties are a key factor.[3][11]

By following this guide, you will be well-equipped to anticipate, prevent, and resolve emulsion issues that may arise during the workup of your 4-bromoindazole derivatives, leading to improved recovery, purity, and efficiency in your synthetic endeavors.

References

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Org Prep Daily. (2008, January 1). Notes on extraction. [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • Scribd. Effective Emulsion Breaking Methods. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry. [Link]

  • Sciencemadness Discussion Board. (2021, November 8). Breaking a stable emulsion. [Link]

  • Reddit. (2023, September 21). HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY). r/chemistry. [Link]

  • PubChem. 4-bromo-1H-indazole. [Link]

  • University of York, Department of Chemistry. Active Filtration. [Link]

  • University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shift Assignments for 4-Bromo-5-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) chemical shift assignments for 4-Bromo-5-methyl-1H-indazol-3-amine, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] By integrating experimental data from closely related analogs with established principles of NMR spectroscopy, this document offers a robust framework for the structural elucidation of this and similar substituted indazoles. We will explore the causal relationships between molecular structure and spectral output, present a comparative analysis with a key precursor, and provide a validated protocol for data acquisition.

Introduction: The Importance of Structural Verification

4-Bromo-5-methyl-1H-indazol-3-amine is a privileged scaffold in the synthesis of pharmacologically active molecules, including potent kinase inhibitors.[2] Accurate and unambiguous structural verification is paramount in the drug development pipeline to ensure compound identity and purity. ¹H NMR spectroscopy remains the gold standard for this purpose, providing a detailed fingerprint of a molecule's proton environment.

This guide moves beyond a simple listing of chemical shifts. It aims to provide researchers with the underlying rationale for each assignment, fostering a deeper understanding of how substituents on the indazole core influence the magnetic environment of each proton. This approach empowers scientists to confidently interpret their own spectral data and troubleshoot unexpected results.

Molecular Structure and Proton Environments

To facilitate a clear discussion, the protons of 4-Bromo-5-methyl-1H-indazol-3-amine are systematically numbered as shown below. This numbering convention will be used throughout the guide.

Caption: Molecular structure and proton numbering for 4-Bromo-5-methyl-1H-indazol-3-amine.

Predicted ¹H NMR Chemical Shift Assignments

The following table summarizes the predicted ¹H NMR chemical shifts for the title compound, assuming the spectrum is acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of molecules.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale / Comments
1-H (Indazole NH)~11.5 - 12.5Broad Singlet (br s)1HAcidic proton on nitrogen; chemical shift is highly solvent and concentration-dependent. Typically appears significantly downfield in DMSO-d₆.[5]
7-H (Aromatic)~7.1 - 7.3Doublet (d)1HCoupled to 6-H. Experiences deshielding from the adjacent pyrazole ring.
6-H (Aromatic)~6.9 - 7.1Doublet (d)1HCoupled to 7-H. Shift is influenced by the electron-donating methyl group at C5.
3-NH₂ (Amine)~5.0 - 5.5Broad Singlet (br s)2HExchangeable protons. Signal is often broad and its position can vary. The amino group is electron-donating.[5][6]
5-CH₃ (Methyl)~2.4 - 2.5Singlet (s)3HAliphatic protons adjacent to an aromatic ring. Not coupled to other protons.

Comparative Analysis: The Influence of the 3-Amino Group

To understand the electronic effects of the 3-amino substituent, it is instructive to compare the predicted spectrum of our target molecule with the reported experimental data for its precursor, 4-bromo-5-methyl-1H-indazole .[7] The primary structural difference is the substitution of a proton at the C3 position with an amino group.

G cluster_0 4-Bromo-5-methyl-1H-indazole (Reference Compound) cluster_1 4-Bromo-5-methyl-1H-indazol-3-amine (Target Compound) ref H-3: ~8.07 ppm (s) H-7: ~7.35 ppm (d) H-6: ~7.25 ppm (d) CH₃: ~2.50 ppm (s) target NH₂: ~5.0-5.5 ppm (br s) H-7: ~7.1-7.3 ppm (d) H-6: ~6.9-7.1 ppm (d) CH₃: ~2.4-2.5 ppm (s) ref:H3->target:NH2 Substitution Effect (H replaced by NH₂) ref:H7->target:H7 Upfield Shift (Shielding) ref:H6->target:H6 Upfield Shift (Shielding) ref:Me->target:Me Minimal Change

Caption: Comparison of ¹H NMR shifts, highlighting the electronic effect of the 3-amino group.

Analysis of the Comparison:

  • Disappearance of H-3: The most obvious change is the replacement of the sharp singlet for H-3 at a very downfield position (~8.07 ppm) with a broad singlet for the NH₂ protons at a much more upfield position (~5.0-5.5 ppm).[7] The H-3 proton in the parent indazole is deshielded by the adjacent nitrogen atoms.

  • Shielding of Aromatic Protons (H-6 and H-7): The amino group at C3 is a powerful electron-donating group. Through resonance, it increases the electron density across the heterocyclic and benzene rings. This increased electron density "shields" the aromatic protons from the external magnetic field, causing their signals to shift upfield (to a lower ppm value) compared to the reference compound.[8] We predict a noticeable upfield shift for both H-6 and H-7.

  • Methyl Group (5-CH₃): The electronic effect of the 3-amino group on the distant 5-methyl group is expected to be minimal. Therefore, its chemical shift should remain relatively unchanged, appearing as a singlet around 2.4-2.5 ppm, a typical region for benzylic protons.[7][9]

Self-Validating Experimental Protocol

To ensure reproducible and high-quality data, the following experimental workflow is recommended. This protocol is designed to be self-validating by incorporating standard best practices.

G start Start prep Sample Preparation ~5-10 mg of compound ~0.7 mL DMSO-d₆ Vortex to dissolve start->prep transfer Transfer to NMR Tube Filter if particulates are present prep->transfer spectrometer Spectrometer Setup (e.g., 400 MHz) Lock, Tune, and Shim transfer->spectrometer acquire ¹H Spectrum Acquisition Standard pulse-acquire sequence Sufficient scans for S/N > 100:1 spectrometer->acquire process Data Processing Fourier Transform Phase and Baseline Correction acquire->process reference Referencing Calibrate to residual DMSO signal (δ 2.50 ppm) process->reference integrate Integration & Analysis Assign integrals Determine multiplicities and coupling constants reference->integrate end Final Assignment integrate->end

Caption: Recommended workflow for ¹H NMR data acquisition and analysis.

Causality Behind Experimental Choices:

  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its excellent solvating power for polar, heterocyclic compounds. Crucially, it slows down the rate of proton exchange for N-H and O-H protons compared to solvents like D₂O or CD₃OD.[5] This often results in sharper N-H signals, allowing for their definitive observation, which is critical for this molecule.

  • Referencing: Chemical shifts are reported relative to a standard.[10] The residual proton signal of the deuterated solvent (DMSO-d₅) provides a reliable internal standard (δ 2.50 ppm), ensuring data comparability across different experiments and instruments.[11]

  • Shimming: The process of "shimming" adjusts the homogeneity of the static magnetic field (B₀) across the sample volume. A well-shimmed spectrometer is essential for obtaining sharp, symmetrical peaks and accurate resolution of coupling patterns, which is necessary to distinguish the doublets of H-6 and H-7.

Conclusion

The ¹H NMR spectrum of 4-Bromo-5-methyl-1H-indazol-3-amine can be fully assigned through a logical, comparative approach. The key spectral features are two doublets in the aromatic region, a singlet for the methyl group, and two distinct broad singlets for the amine (3-NH₂) and indazole (1-H) protons. Understanding the strong electron-donating effect of the 3-amino group is crucial for rationalizing the upfield shift of the aromatic protons when compared to its 3-unsubstituted precursor. By following the robust experimental protocol outlined, researchers can confidently acquire and interpret high-quality spectra for the unambiguous structural confirmation of this important synthetic intermediate.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. (n.d.). ¹H NMR spectrum of 4 in DMSO-d6 at 303 K. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Amanote Research. (2019). Synthesis and Characterization of.... Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Fragmentation Guide: 4-Bromo-5-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indazol-3-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a critical hinge-binding motif in kinase inhibitors [1]. When this core is functionalized with halogens and alkyl groups—as seen in 4-Bromo-5-methyl-1H-indazol-3-amine —the molecule gains unique steric and electronic properties that enhance biological target affinity.

For analytical chemists, pharmacologists, and drug development professionals, accurately mapping the mass spectrometry (MS) fragmentation pattern of this specific scaffold is paramount for metabolite identification and structural elucidation. This guide objectively compares the fragmentation behavior of 4-Bromo-5-methyl-1H-indazol-3-amine against related analogs and provides a self-validating experimental framework for its analysis.

Causality in Ionization and Fragmentation Mechanisms

As a Senior Application Scientist, it is critical to approach a mass spectrometer not merely as a mass-measuring scale, but as a gas-phase chemical reactor. The fragmentation of 4-Bromo-5-methyl-1H-indazol-3-amine under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by predictable, causal thermodynamic rules [2].

  • Ionization Preference (The "Why" behind Positive Mode): The 3-amino group and the indazole N2 nitrogen are highly basic. In positive-ion ESI mode, protonation preferentially occurs at these nitrogen centers, generating a robust [M+H]+ precursor ion. The addition of acidic modifiers (like formic acid) to the mobile phase forces this protonation, making positive ESI-MS/MS the gold standard for these compounds.

  • Primary Cleavage (Loss of NH3 and HCN): The most thermodynamically favorable initial fragmentation is the loss of ammonia (-17 Da) from the 3-amino group. This is rapidly followed by the contraction of the indazole ring via the expulsion of hydrogen cyanide (HCN, -27 Da) [3]. The loss of HCN is a hallmark of nitrogen-rich heterocycles, driven by the stability of the resulting rearranged cation.

  • The Bromine Isotope Signature: Bromine naturally occurs as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. This creates a distinctive doublet for the precursor ion and any fragment retaining the bromine atom. The homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br, -79/81 Da), is a critical diagnostic pathway that differentiates brominated indazoles from non-halogenated counterparts [4].
Visualizing the Fragmentation Logic

Fragmentation A Precursor Ion[M+H]+ m/z 226 / 228 (1:1) B Loss of NH3 (-17 Da) m/z 209 / 211 A->B -NH3 C Loss of •Br (-79/81 Da) m/z 147 A->C -Br• D Loss of HCN (-27 Da) m/z 182 / 184 B->D -HCN E Loss of •CH3 (-15 Da) m/z 132 C->E -CH3• D->E -Br• & -HCN

ESI-MS/MS fragmentation pathway of 4-Bromo-5-methyl-1H-indazol-3-amine.

Comparative Fragmentation Analysis

To objectively evaluate the structural diagnostics of 4-Bromo-5-methyl-1H-indazol-3-amine, we must benchmark it against relevant structural alternatives.

  • 5-Methyl-1H-indazol-3-amine (Non-brominated analog): Demonstrates the baseline indazole fragmentation without the halogen isotope effect.

  • 6-Bromo-1H-indazol-3-amine (Positional isomer): Highlights how the absence of the methyl group and the shift in bromine position alters the precursor mass and downstream radical losses.

Table 1: Comparative ESI-MS/MS Fragmentation Data (Positive Mode, CID)
Feature / Fragment Pathway4-Bromo-5-methyl-1H-indazol-3-amine5-Methyl-1H-indazol-3-amine6-Bromo-1H-indazol-3-amine
Precursor Ion [M+H]+ m/z 226 / 228 (1:1 ratio)m/z 148m/z 212 / 214 (1:1 ratio)
Primary Neutral Loss -NH3 (m/z 209 / 211)-NH3 (m/z 131)-NH3 (m/z 195 / 197)
Secondary Neutral Loss -HCN (m/z 182 / 184)-HCN (m/z 104)-HCN (m/z 168 / 170)
Radical Cleavage -•Br (m/z 147)N/A-•Br (m/z 133)
Alkyl Cleavage -•CH3 (m/z 132)-•CH3 (m/z 116)N/A
Diagnostic Utility High (Dual Br/CH3 mapping)Moderate (Baseline core)High (Br mapping only)

Data Interpretation: The presence of the m/z 226/228 doublet immediately flags the compound as a mono-brominated species. The subsequent detection of m/z 132 confirms the presence of the methyl group, which is entirely absent in the 6-Bromo isomer.

Self-Validating Experimental Protocol

A mass spectrometry protocol is only as reliable as its internal controls. The following LC-MS/MS methodology incorporates a self-validating system to ensure that observed fragments are true structural derivatives and not column carryover or isobaric artifacts.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Spiking

  • Action : Dissolve 1 mg of 4-Bromo-5-methyl-1H-indazol-3-amine in 1 mL of LC-MS grade Methanol.

  • Causality : Methanol ensures the complete solubilization of the moderately non-polar indazole core while providing a protic environment conducive to positive electrospray ionization.

Step 2: System Suitability & Carryover Elimination

  • Action : Inject a double-blank (Methanol + 0.1% Formic Acid) prior to the sample.

  • Validation Check : The system is only validated if the blank shows a signal-to-noise (S/N) ratio < 3 for m/z 226 and 228. This proves that subsequent signals are not historical column carryover.

Step 3: Chromatographic Separation

  • Action : Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality : Formic acid acts as a proton donor, artificially lowering the pH to ensure the 3-amino group remains fully protonated ([M+H]+), maximizing the precursor ion yield entering the MS source.

Step 4: ESI-MS/MS Acquisition (Positive Mode)

  • Action : Set Capillary Voltage to 3.0 kV. Ramp the Collision Energy (CE) from 15 eV to 45 eV using Argon as the collision gas.

  • Causality : Ramping the CE ensures the capture of both low-energy pathways (e.g., loss of NH3) and high-energy pathways (e.g., homolytic cleavage of the C-Br bond) in a single acquisition window.

Step 5: Isotopic Ratio Validation (The Self-Validating Step)

  • Action : Extract the ion chromatograms (EIC) for m/z 226 and m/z 228.

  • Validation Check : Calculate the Area Under the Curve (AUC) for both peaks. The structural assignment is only accepted if the AUC ratio of m/z 226:228 is between 0.95 and 1.05, mathematically confirming the presence of exactly one bromine atom.

Visualizing the Analytical Workflow

Workflow S1 1. Sample Prep Solubilize in Methanol S2 2. System Suitability Run Blank (S/N < 3) S1->S2 S3 3. LC Separation C18 Column, Formic Acid S2->S3 Pass S4 4. ESI-MS/MS Positive Mode CID Ramp S3->S4 S5 5. Data Validation Verify 79Br/81Br 1:1 Ratio S4->S5

Self-validating LC-MS/MS workflow for brominated indazole analysis.

References

  • PubMed Central (PMC)
  • Development and Validation of an Ecofriendly, Rapid, Simple and Sensitive UPLC-MS/MS Method for Entrectinib Quantification in Plasma for Therapeutic Drug Monitoring MDPI URL
  • PubMed Central (PMC)
  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL

A Comparative Analysis of 4-Bromo- and 5-Bromo-1H-Indazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: The initial topic for comparison included "5-bromo-5-methyl-1H-indazol-3-amine." It is important to clarify that this nomenclature suggests a chemically improbable structure, with two substituents on a single carbon atom within the aromatic benzene portion of the indazole ring. Therefore, this guide will focus on a comparative analysis of the more chemically pertinent and well-documented isomers: 4-bromo-1H-indazol-3-amine and 5-bromo-1H-indazol-3-amine . The influence of methylation will be discussed in the context of N-alkylation, a common strategy in medicinal chemistry.

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] The 1H-indazole-3-amine core, in particular, is a highly effective "hinge-binding" fragment, crucial for the activity of numerous kinase inhibitors.[2][3] The introduction of a bromine atom onto the indazole ring is a key synthetic and functional modification. Bromine's electron-withdrawing nature and its utility as a synthetic handle for further chemical elaboration make bromo-substituted indazoles valuable intermediates in the synthesis of complex bioactive molecules.[4]

This guide provides a comparative overview of the biological potential of 4-bromo-1H-indazol-3-amine and 5-bromo-1H-indazol-3-amine. While direct, head-to-head biological assays of these specific parent compounds are not extensively reported in the literature, a comparative analysis of their derivatives reveals the nuanced influence of the bromine atom's position on the ultimate biological activity of the elaborated molecules. This analysis is crucial for researchers and drug development professionals in designing novel therapeutics.

The Strategic Importance of Bromine Substitution

The position of the bromine atom on the indazole ring significantly influences the electronic properties and the steric profile of the molecule. This, in turn, dictates how derivatives of these compounds interact with their biological targets.

  • 4-Bromo-1H-indazol-3-amine: The bromine at the C4 position is in proximity to the pyrazole ring. This can influence the acidity of the N1-proton and the rotational freedom of substituents at the C3 position. Derivatives of this isomer have been investigated for their potential as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS).[5]

  • 5-Bromo-1H-indazol-3-amine: With the bromine atom at the C5 position, there is a different electronic distribution across the benzene ring compared to the 4-bromo isomer. This position is often targeted for modification via cross-coupling reactions to explore structure-activity relationships (SAR).[2] Derivatives of 5-bromo-1H-indazol-3-amine are precursors to a variety of kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK).[6]

Comparative Biological Potential and Therapeutic Targets

While both isomers serve as foundational scaffolds, the derivatives synthesized from them have shown promise against different biological targets.

Feature4-Bromo-1H-indazol-3-amine Derivatives5-Bromo-1H-indazol-3-amine Derivatives
Primary Therapeutic Areas of Interest Neurology, InflammationOncology
Known Biological Targets of Derivatives Neuronal Nitric Oxide Synthase (nNOS)[5]Anaplastic Lymphoma Kinase (ALK)[6], Rho-associated coiled-coil containing protein kinase (ROCK)[5], Indoleamine 2,3-dioxygenase 1 (IDO1)[6]
Illustrative Example of a Derivative's Activity A derivative of 4-bromo-indazole was found to be a potent inhibitor of nNOS.[5]Entrectinib, a potent ALK inhibitor, utilizes a 3-amino-5-substituted indazole scaffold.[6]

Structure-Activity Relationship (SAR) Insights

The position of the halogen substituent on the indazole ring plays a critical role in determining the biological activity of the final compound.

  • Influence of the C4-Position: Substitution at the C4 position can significantly impact the interaction with the target protein. For instance, in the development of IDO1 inhibitors, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were found to be crucial for inhibitory activity.[6]

  • Influence of the C5-Position: The C5 position is a common site for modification in the development of kinase inhibitors. Aromatic ring substitutions at this position have been a focus for discovering highly active and selective inhibitors.[2] Suzuki coupling reactions are frequently employed at this position to introduce diverse aromatic groups, thereby exploring a wider range of interactions with target kinases.[2][3]

Experimental Protocols

Synthesis of Bromo-Substituted 1H-Indazol-3-amines

The synthesis of both 4-bromo- and 5-bromo-1H-indazol-3-amine typically proceeds through the cyclization of a corresponding 2-fluorobenzonitrile with hydrazine.

Synthesis_of_Bromo_Indazol_3_amines cluster_4bromo 4-Bromo Isomer Synthesis cluster_5bromo 5-Bromo Isomer Synthesis start Substituted 2-Fluorobenzonitrile intermediate Bromo-1H-indazol-3-amine start->intermediate Cyclization reagents Hydrazine Hydrate (NH2NH2·H2O) reagents->intermediate start_4 4-Bromo-2-fluorobenzonitrile intermediate_4 4-Bromo-1H-indazol-3-amine start_4->intermediate_4 start_5 5-Bromo-2-fluorobenzonitrile intermediate_5 5-Bromo-1H-indazol-3-amine start_5->intermediate_5

Caption: General synthetic route to bromo-substituted 1H-indazol-3-amines.

Step-by-Step Protocol for the Synthesis of 5-Bromo-1H-indazol-3-amine:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile.

  • Addition of Reagent: Add an excess of hydrazine hydrate to the flask.

  • Heating: Heat the reaction mixture, for example, at 100°C for a short period (e.g., 5-20 minutes).[6][7]

  • Work-up: After cooling, the excess hydrazine is removed under reduced pressure. The resulting solid can be purified by trituration with a suitable solvent like methanol or by column chromatography.[7]

The synthesis of 4-bromo-1H-indazol-3-amine follows a similar procedure, starting from 4-bromo-2-fluorobenzonitrile. This precursor can be synthesized from 2-fluoroaniline through bromination followed by a Sandmeyer reaction.[7]

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of indazole derivatives as kinase inhibitors.

Kinase_Inhibition_Assay_Workflow reagents Kinase, Substrate, ATP, Test Compound incubation Incubation reagents->incubation detection Detection of Phosphorylation incubation->detection analysis Data Analysis (IC50 determination) detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microplate, a reaction mixture is prepared containing the target kinase, a suitable substrate (peptide or protein), and ATP at a concentration around its Km value.

  • Compound Addition: The test compound (e.g., a derivative of a bromo-indazol-3-amine) is added at various concentrations.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (detecting the incorporation of ³²P from [γ-³²P]ATP) or luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the kinase activity is inhibited) is calculated.[8]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9][10]

  • Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[9][10]

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[9][10]

Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Many indazole derivatives are designed to inhibit protein kinases that are key components of signaling pathways dysregulated in cancer.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., ALK, FGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->RTK Indazole_Inh_PI3K Indazole-based Kinase Inhibitor Indazole_Inh_PI3K->PI3K

Caption: A simplified representation of a signaling pathway commonly targeted by indazole-based kinase inhibitors.

Conclusion

Both 4-bromo- and 5-bromo-1H-indazol-3-amine are indispensable building blocks in modern drug discovery. While they share a common core structure, the position of the bromine atom subtly but significantly influences their synthetic utility and the biological profiles of their derivatives. Derivatives of 4-bromo-1H-indazol-3-amine have shown promise in the context of neurological and inflammatory disorders, whereas the 5-bromo isomer is a well-established precursor for a multitude of kinase inhibitors in oncology. A thorough understanding of the structure-activity relationships guided by the substitution pattern on the indazole ring is paramount for the rational design of next-generation therapeutics.

References

  • Appiah, C., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and trans-1,2-bis(4-cyano-2,6-difluorophenyl)diazene.
  • El-Gamal, M. I., & Oh, C.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2827.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile. Available at: [Link]

  • Wang, Y., et al. (2023).
  • Wiesner, J., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Medicinal Chemistry, 6(11), 698-714.
  • Wodajo, F. M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Liu, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 812-820.
  • Lv, P-C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
  • Madrid, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1888.
  • PrepChem.com. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Available at: [Link]

  • ResearchGate. (2025). Structures of kinase inhibitors containing an indazole moiety. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Asad, N., et al. (2024).
  • Ciacci, A., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase pathway. Journal of Medicinal Chemistry, 61(17), 7795-7813.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Liu, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15835-15845.
  • ResearchGate. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Available at: [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 297, 117658.

Sources

Navigating the Structural Landscape of Indazole-Based Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indazole scaffold holds a privileged position due to its versatile biological activities and coordination capabilities. Among its many derivatives, 4-Bromo-5-methyl-1H-indazol-3-amine presents a unique combination of steric and electronic features, making it a compelling ligand for the synthesis of novel metal complexes with potential applications in catalysis and drug development. The precise three-dimensional arrangement of these complexes, elucidated through single-crystal X-ray diffraction, is paramount to understanding their structure-property relationships.

This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of such complexes. While, to date, specific crystal structures of 4-Bromo-5-methyl-1H-indazol-3-amine complexes have not been reported in publicly accessible databases, this guide will leverage data from closely related bromo-substituted indazole and imidazole complexes to provide a comparative framework. We will delve into the critical aspects of synthesis, crystallization, and structural analysis, offering insights into the experimental choices and the interpretation of crystallographic data.

The Strategic Synthesis of Indazole Ligands and their Metal Complexes

The journey to a crystal structure begins with the synthesis of the ligand and its subsequent complexation with a metal ion. The synthesis of 4-bromo-5-methyl-1H-indazole, a precursor to the target ligand, has been described in the patent literature, outlining a multi-step process. The subsequent amination at the 3-position would yield the desired 4-Bromo-5-methyl-1H-indazol-3-amine.

The formation of metal complexes typically involves the reaction of the indazole-based ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as copper, zinc, nickel, or cobalt) in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can significantly influence the coordination environment of the metal and the resulting crystal packing.

Generalized Synthesis Protocol for a Transition Metal Complex with a Substituted Indazole Ligand:

  • Ligand Dissolution: Dissolve the indazole ligand (e.g., 4-Bromo-5-methyl-1H-indazol-3-amine) in a suitable organic solvent such as methanol, ethanol, or acetonitrile.

  • Metal Salt Addition: In a separate vessel, dissolve the chosen metal salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(OAc)₂) in the same or a compatible solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The reaction may proceed at room temperature or require heating under reflux.

  • Isolation: The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The process is influenced by a multitude of factors including solvent, temperature, concentration, and the presence of counter-ions or co-crystallizing agents.

Common Crystallization Techniques for Small Molecule Complexes:

  • Slow Evaporation: A saturated solution of the complex is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the complex in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The gradual diffusion of the anti-solvent vapor into the complex solution reduces its solubility and induces crystallization.

  • Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the complex solution.

  • Thermal Gradient: A saturated solution is slowly cooled, or a temperature gradient is applied across the solution, to induce crystallization.

The following diagram illustrates a typical workflow for the synthesis and crystallization of a metal-organic complex.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Ligand Indazole Ligand (e.g., 4-Bromo-5-methyl- 1H-indazol-3-amine) Reaction Complexation Reaction Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl2, Zn(NO3)2) MetalSalt->Reaction Solvent_S Solvent Solvent_S->Reaction Complex Crude Complex Reaction->Complex CrudeComplex Crude Complex Complex->CrudeComplex Technique Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) CrudeComplex->Technique Solvent_C Solvent/Anti-solvent Solvent_C->Technique Crystals Single Crystals Technique->Crystals

Caption: Experimental workflow from ligand and metal salt to single crystals.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is employed to determine the precise arrangement of atoms in the crystal lattice. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal.

The SCXRD Experimental Workflow:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.

G Start Single Crystal DataCollection X-ray Data Collection Start->DataCollection DataProcessing Data Processing (Unit Cell, Space Group) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) StructureRefinement->FinalStructure

Caption: The process of determining a crystal structure using X-ray diffraction.

Comparative Crystal Structure Analysis: Insights from Related Indazole Complexes

In the absence of crystal structures for 4-Bromo-5-methyl-1H-indazol-3-amine complexes, we can draw valuable comparisons from the structural data of other substituted indazole and imidazole complexes reported in the literature. These comparisons can help predict potential coordination modes, intermolecular interactions, and overall crystal packing.

For instance, studies on copper(II) complexes with substituted indazole ligands have revealed both discrete mononuclear and polymeric structures. The coordination geometry around the copper center is often a distorted square pyramid or octahedron. Similarly, nickel(II) and cobalt(II) complexes with related nitrogen-containing heterocyclic ligands exhibit a range of coordination numbers and geometries, from tetrahedral to octahedral. Zinc(II) complexes also display diverse coordination environments, including tetrahedral and trigonal bipyramidal geometries.

The table below presents a hypothetical comparison of crystallographic data for a potential 4-Bromo-5-methyl-1H-indazol-3-amine complex with a known, structurally related indazole complex. This serves as an example of how such data would be presented and analyzed.

ParameterHypothetical [Cu(4-Br-5-Me-Ind-3-amine)₂Cl₂][Cu(1-(2-pyridyl)-1H-indazole)₂(NO₃)]·NO₃
Formula C₁₆H₁₆Br₂Cl₂CuN₆C₂₄H₁₈CuN₈O₆
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) [Expected Value]16.034(3)
b (Å) [Expected Value]9.876(2)
c (Å) [Expected Value]16.591(3)
β (°) [Expected Value]108.97(3)
V (ų) [Expected Value]2489.1(9)
Z [Expected Value]4
Coordination Geometry Distorted OctahedralDistorted Square Pyramidal
Key Bond Lengths (Å) Cu-N, Cu-ClCu-N(indazole), Cu-N(pyridyl), Cu-O(nitrate)
Key Bond Angles (°) N-Cu-N, Cl-Cu-ClN-Cu-N, N-Cu-O
Intermolecular Interactions Hydrogen bonding (N-H···Cl), π-π stackingHydrogen bonding, π-π stacking

Analysis of Comparative Data:

By comparing key crystallographic parameters, researchers can gain insights into the effects of substituent changes on the ligand framework. For example, the introduction of the bromo and methyl groups in our target ligand, compared to the pyridyl substituent in the known complex, would be expected to influence:

  • Coordination Geometry: The steric bulk of the substituents can affect how the ligands pack around the metal center, potentially leading to different coordination numbers and geometries.

  • Bond Lengths and Angles: Electronic effects of the substituents (electron-donating or -withdrawing) can modulate the strength of the metal-ligand bonds, which is reflected in the bond lengths.

  • Intermolecular Interactions: The presence of the bromine atom and the amine group in the target ligand provides opportunities for halogen bonding and strong hydrogen bonding, respectively, which could lead to distinct crystal packing arrangements compared to other indazole complexes.

Conclusion and Future Directions

The crystal structure analysis of 4-Bromo-5-methyl-1H-indazol-3-amine complexes represents a promising area for future research. While experimental data for this specific ligand is currently unavailable, the methodologies and comparative approaches outlined in this guide provide a solid foundation for researchers entering this field. The synthesis and crystallization of these complexes, followed by their structural elucidation via single-crystal X-ray diffraction, will undoubtedly contribute to a deeper understanding of the coordination chemistry of substituted indazoles and pave the way for the rational design of new functional materials and therapeutic agents. The scientific community eagerly awaits the first reports on the crystal structures of these intriguing complexes.

References

  • A V-shaped ligand Bis(2-benzimidazolymethyl)amine (bba) and its nickel(II) picrate (pic) complex, with composition 2·3MeOH, have been synthesized and characterized on the basis of elemental analyses, molar conductivities, IR spectra, and UV/vis measurements. In the complex, the Ni(II) ion is six-coordinated with a N2O4 ligand set, resulting in a distorted octahedron coordination geometry. In addition, the DNA-binding properties of the Ni(II) complex have been investigated by electronic absorption, fluorescence, and viscosity measurements. ([Link])

  • The molecular structure of copper(II) complex 2 with labeling of selected atoms. ([Link])

  • In this study, two Ni(II) complexes, namely [Ni(HL1)2(OAc)2] (1) and [Ni(L2)2] (2) (where HL1 and HL2 are (E)-1-((1-(2-hydroxyethyl)-1H-pyrazol-5-ylimino)methyl)-naphthalen-2-ol) and (E)-ethyl-5-((2-hydroxynaphthalen-1-yl)methyleneamino)-1-methyl-1H-pyrazole-4-carboxylate, respectively), were synthesized and characterized by X-ray crystallography, Electrospray Ionization Mass Spectrometry (ESI-MS), elemental analysis, and IR. ([Link])

  • The reaction of 4′–bromo-fenamic acid, a bromo-derivative of fenamic acid (the scaffold of the fenamate non-steroidal anti-inflammatory drugs), with Co(II) in the absence or presence of various nitrogen-donor ligands yielded nine novel, neutral mononuclear Co(II) complexes. These complexes were characterized by physicochemical and spectroscopic techniques and single-crystal X-ray crystallography. ([Link])

  • Two transformed ligands, namely 1,3,5-triazapentadienato(imidoylamidinato) and N-(methoxy(pyrimidin-2-yl)(pyrimidine-2-carboxamido)methyl)pyrimidine-2-carboxamide, are reported here as the first products derived from 2-cyano pyridine/pyrimidine, respectively, under nickel metal mediation in the presence of hydroxylamine hydrochloride in situ.

IR spectroscopy characteristic peaks for amino and bromo groups in indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Analytical Comparison Guide: FTIR Spectroscopic Characterization of Amino and Bromo Substitutions in Indazole Scaffolds

Introduction As a Senior Application Scientist in pharmaceutical analytics, I frequently encounter challenges in the structural verification of functionalized heterocycles. Indazoles are privileged scaffolds in drug discovery, and their functionalization via amino (-NH₂) and bromo (-Br) substitutions is a critical step in developing kinase inhibitors and targeted therapeutics. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying these functional groups. However, the accuracy of your spectral data depends heavily on your choice of sampling instrumentation. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) FTIR for characterizing amino and bromo groups in indazoles, providing self-validating protocols and mechanistic insights.

1. Vibrational Causality: The Physics of Amino and Bromo Peaks To expertly interpret an IR spectrum, one must understand the physical causality behind the peak positions. According to Hooke's Law, the vibrational frequency of a chemical bond is directly proportional to the bond's force constant (


) and inversely proportional to the reduced mass (

) of the bonded atoms.
  • The Amino Group (-NH₂): Nitrogen and hydrogen form a strong covalent bond (high

    
    ), and hydrogen possesses the lowest possible atomic mass (low 
    
    
    
    ). This combination requires high energy for vibration, placing the N-H stretch in the high-frequency region (3200–3500 cm⁻¹)[1]. In primary amines like 3-aminoindazole, this manifests as distinct asymmetric and symmetric stretching bands around 3426 cm⁻¹. Furthermore, solid-state intermolecular hydrogen bonding causes these bands to broaden significantly.
  • The Bromo Group (-Br): Conversely, bromine is a massive halogen (high

    
    ). The heavy atom effect drastically increases the reduced mass of the C-Br oscillator, lowering the required vibrational energy. Consequently, the C-Br stretch is pushed into the far fingerprint region, typically manifesting between 500–700 cm⁻¹[2], with specific derivatives showing sharp peaks around 633 cm⁻¹[3].
    

Vibrational_Causality Hooke Hooke's Law (Vibrational Frequency) Mass Reduced Mass (μ) Hooke->Mass Inversely Proportional Force Force Constant (k) Hooke->Force Directly Proportional Amino -NH₂ Group Low μ, High k Mass->Amino Bromo -Br Group High μ, Lower k Mass->Bromo Force->Amino Force->Bromo Peak1 High Frequency 3200-3500 cm⁻¹ Amino->Peak1 Peak2 Low Frequency 500-700 cm⁻¹ Bromo->Peak2

Mechanistic causality of vibrational frequencies for amino and bromo groups based on Hooke's Law.

2. Product Comparison: ATR-FTIR vs. KBr Transmission When analyzing solid indazole derivatives (e.g., 6-bromo-1H-indazole[4] or 1H-indazol-5-amine[5]), the choice of FTIR sampling technique dictates the quality of the resulting data.

Attenuated Total Reflectance (ATR-FTIR) utilizes an evanescent wave that penetrates the sample pressed against a high-refractive-index crystal (typically diamond).

  • Performance: Highly efficient and non-destructive. However, the depth of penetration (

    
    ) is wavelength-dependent. It penetrates less at higher wavenumbers, which artificially suppresses the intensity of the critical N-H stretching bands (3200–3500 cm⁻¹) compared to the C-Br bands in the fingerprint region.
    

Transmission FTIR (KBr Pellet) involves dispersing the sample in an IR-transparent potassium bromide matrix.

  • Performance: Provides a uniform pathlength across the entire mid-IR spectrum. This yields highly resolved, intense N-H bands, making it the superior choice for distinguishing the primary amine N-H stretches from the indazole ring's secondary amine N-H stretch. However, KBr is hygroscopic; absorbed moisture can produce a broad O-H band at ~3400 cm⁻¹ that masks the amino peaks if not carefully controlled.

Table 1: Performance Comparison for Indazole Characterization

FeatureATR-FTIR (Diamond)Transmission (KBr Pellet)
Sample Preparation None required (Direct application)High (Grinding and pressing required)
N-H Band Resolution (3200-3500 cm⁻¹) Moderate (Suppressed intensity due to low

)
Excellent (Uniform pathlength, high intensity)
C-Br Band Resolution (500-700 cm⁻¹) Excellent (High penetration depth at low wavenumbers)Excellent (Clear fingerprint region)
Moisture Interference LowHigh (Hygroscopic KBr matrix absorbs water)
Best Used For Rapid verification of C-Br and indazole coreDetailed structural elucidation of -NH₂ groups

3. Quantitative Data: Characteristic Peak Assignments The following table consolidates the expected quantitative peak assignments for amino- and bromo-substituted indazoles, synthesized from empirical data and authoritative spectral databases[2],,[3].

Table 2: FTIR Characteristic Peaks for Substituted Indazoles

Functional Group / BondWavenumber Range (cm⁻¹)Intensity & ShapeCausality / Assignment
Primary Amine (-NH₂) 3300 – 3500Medium, Broad (Split)Asymmetric and symmetric N-H stretch; broadened by H-bonding.
Indazole Ring (N-H) 3100 – 3200Medium, BroadSecondary amine N-H stretch of the heterocyclic core.
Indazole Core (C=C / C=N) 1450 – 1620Strong, SharpAromatic ring stretching vibrations[2].
Carbon-Nitrogen (C-N) 1000 – 1100Strong, SharpC-N stretch connecting the amine to the aromatic ring.
Carbon-Bromine (C-Br) 500 – 700Medium to Strong, SharpHalogen heavy-atom effect reduces vibrational frequency[3].

4. Experimental Methodologies: Self-Validating Protocols To ensure absolute trustworthiness in your spectral data, every protocol must act as a self-validating system. Environmental factors (atmospheric CO₂, humidity) and instrumental drift can introduce artifacts. The following workflows incorporate mandatory quality control checkpoints.

FTIR_Workflow Start Solid Indazole Sample (Amino/Bromo-substituted) Sub1 ATR-FTIR Method Start->Sub1 Sub2 Transmission (KBr) Method Start->Sub2 Step1A Direct Application to Diamond Crystal Sub1->Step1A Step1B Grind with KBr (1:100) & Press Pellet Sub2->Step1B Step2A Apply Anvil Pressure (Ensure Contact) Step1A->Step2A Step2B Place Pellet in Sample Holder Step1B->Step2B Validate Self-Validation: Acquire Background Scan Step2A->Validate Step2B->Validate Scan Data Acquisition (4000 - 400 cm⁻¹) Validate->Scan

FTIR experimental workflow comparing ATR and KBr transmission methods for indazole samples.

Protocol A: ATR-FTIR Workflow (Optimized for Bromoindazoles)

  • Crystal Cleaning: Wipe the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Self-Validation (Background): Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: This mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor from the final data.

  • Sample Application: Place 2–5 mg of the solid indazole derivative directly onto the crystal.

  • Pressure Application: Lower the anvil to apply uniform pressure. Causality: Intimate contact between the solid and the crystal is required for the evanescent wave to penetrate the sample.

  • Acquisition & Correction: Record the spectrum (4000–400 cm⁻¹). Apply an "ATR Correction" algorithm in your software to mathematically compensate for the wavelength-dependent penetration depth, restoring the relative intensity of the N-H bands.

Protocol B: KBr Transmission Workflow (Optimized for Aminoindazoles)

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours to eliminate absorbed moisture.

  • Sample Grinding: In an agate mortar, thoroughly grind 1 mg of the indazole sample with 100 mg of the dried KBr. Causality: Fine grinding prevents Mie scattering, which causes sloping baselines at high wavenumbers.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Self-Validation (Quality Control): Before scanning the sample, scan a blank KBr pellet. If a broad band appears at 3400 cm⁻¹, the KBr is wet, and the pellet must be remade. Proceeding with wet KBr will completely obscure the indazole's N-H stretching region.

  • Acquisition: Place the sample pellet in the transmission holder and acquire the spectrum (4000–400 cm⁻¹).

Conclusion Both ATR and KBr transmission FTIR are powerful tools for characterizing functionalized indazoles. For rapid, routine verification of the heavy C-Br bond, ATR-FTIR is unmatched in efficiency. However, when precise elucidation of the amino group's hydrogen-bonding network is required, the uniform pathlength of KBr transmission remains the analytically superior choice, provided rigorous moisture control is maintained.

References

Sources

Stability Showdown: A Comparative Analysis of 4-Bromo-5-methyl-1H-indazol-3-amine and its Non-Methylated Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to the Drug Discovery and Development Community

In the landscape of modern medicinal chemistry, the indazole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The strategic functionalization of this privileged heterocycle is paramount to modulating its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, comparative analysis of the stability of 4-Bromo-5-methyl-1H-indazol-3-amine against its non-methylated analog, 4-Bromo-1H-indazol-3-amine. While direct, head-to-head experimental data for these specific compounds is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes established chemical principles and provides robust, field-proven experimental protocols to empower researchers to conduct their own validated stability assessments.

Introduction: The Critical Role of Stability in Drug Candidacy

The journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges, with chemical stability being a primary hurdle. A thorough understanding of a compound's susceptibility to degradation under various stress conditions—thermal, photolytic, hydrolytic, and oxidative—is non-negotiable. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life, all of which can terminate a development program. The subtle addition of a single methyl group can have profound, and sometimes counterintuitive, effects on a molecule's stability. This guide will explore the theoretical underpinnings of these effects and provide the practical means to test them.

Molecular Structures Under Investigation

The two molecules at the center of this comparison are structurally similar, with the key difference being the presence of a methyl group at the 5-position of the indazole ring.

G cluster_0 4-Bromo-5-methyl-1H-indazol-3-amine cluster_1 4-Bromo-1H-indazol-3-amine mol1 mol2

Figure 1: Chemical structures of the compounds under comparison.

Theoretical Stability Postulates: The Electronic Influence of the 5-Methyl Group

The stability of an aromatic heterocyclic system like indazole is dictated by the electron density distribution across the ring. The substituents on the benzene portion of the indazole core—a bromine atom at position 4, an amino group at position 3, and in one case, a methyl group at position 5—each exert distinct electronic effects.

  • 4-Bromo Group: The bromine atom has a dual electronic nature. It is strongly electron-withdrawing through its inductive effect (-I) due to its high electronegativity. However, it is also capable of donating electron density into the ring via resonance (+M) through its lone pairs. Overall, the inductive effect typically dominates, making the ring more electron-poor and generally deactivating it towards electrophilic attack.

  • 3-Amino Group: The amino group is a potent electron-donating group (+M) through resonance, which significantly increases the electron density of the indazole ring system, particularly at the ortho and para positions.

  • 5-Methyl Group: The methyl group is a classic electron-donating group through two primary mechanisms: the inductive effect (+I), where it pushes electron density through the sigma bond framework, and hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds into the aromatic pi-system.[1][2][3]

Hypothesis: The introduction of the electron-donating methyl group at the 5-position is hypothesized to increase the overall electron density of the indazole ring. This increased electron density is expected to enhance the stability of the molecule towards certain degradation pathways, such as acid-catalyzed hydrolysis, by reducing the electrophilicity of the ring. Conversely, this enrichment of electron density could render the molecule more susceptible to oxidative degradation. The interplay of these substituent effects is visualized below.

G cluster_methylated 4-Bromo-5-methyl-1H-indazol-3-amine cluster_non_methylated 4-Bromo-1H-indazol-3-amine Indazole_M Indazole Ring System Stability_M Predicted Stability Profile Indazole_M->Stability_M Influences Me 5-Methyl Group (+I, +H) Me->Indazole_M Donates e⁻ density Br_M 4-Bromo Group (-I, +M) Br_M->Indazole_M Net e⁻ withdrawal NH2_M 3-Amino Group (+M) NH2_M->Indazole_M Donates e⁻ density Stability_NM Predicted Stability Profile Stability_M->Stability_NM Compared to Indazole_NM Indazole Ring System Indazole_NM->Stability_NM Influences Br_NM 4-Bromo Group (-I, +M) Br_NM->Indazole_NM Net e⁻ withdrawal NH2_NM 3-Amino Group (+M) NH2_NM->Indazole_NM Donates e⁻ density

Figure 2: Logic diagram of substituent electronic effects on the indazole core.

Proposed Degradation Pathways

Based on the known reactivity of related heterocyclic systems, several degradation pathways can be anticipated under forced degradation conditions:

  • Oxidative Degradation: The electron-rich indazole ring, particularly with the amino and methyl substituents, is susceptible to oxidation. This could lead to hydroxylation of the ring system, or potentially oxidation of the amino group.[4][5] The formation of N-oxides is also a possibility.

  • Photodegradation: Bromo-aromatic compounds are known to undergo photolytic cleavage of the carbon-bromine bond, leading to de-brominated impurities.[6][7] The indazole ring itself may also be susceptible to photo-oxidation or rearrangement.

  • Hydrolytic Degradation: While the indazole ring is generally stable to hydrolysis, the exocyclic amino group could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the corresponding 3-hydroxyindazole.[1][8]

Experimental Design for Comparative Stability Assessment

To empirically determine the relative stability of 4-Bromo-5-methyl-1H-indazol-3-amine and its non-methylated analog, a series of forced degradation studies should be conducted. The following protocols are based on established regulatory guidelines and best practices in the pharmaceutical industry.[9][10][11]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Start Prepare solutions of methylated and non-methylated analogs in a suitable solvent (e.g., ACN:H2O) Thermal Thermal Stability (e.g., 60°C, 80°C in solid state and solution) Start->Thermal Photo Photostability (ICH Q1B Option 2: UV and visible light exposure) Start->Photo Hydrolytic Hydrolytic Stability (e.g., 0.1 M HCl, 0.1 M NaOH, pH 7 buffer) Start->Hydrolytic Oxidative Oxidative Stability (e.g., 3% H2O2) Start->Oxidative Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24, 48h) using a stability-indicating HPLC-UV method Thermal->Analysis Photo->Analysis Hydrolytic->Analysis Oxidative->Analysis Characterization Characterize significant degradants using LC-MS/MS Analysis->Characterization Comparison Compare degradation profiles and rates. Identify conditions where the 5-methyl group confers stability or liability. Characterization->Comparison

Figure 3: Proposed experimental workflow for comparative stability testing.

Detailed Experimental Protocols

Thermal Stability Assessment

Objective: To evaluate the stability of the compounds in solid state and in solution at elevated temperatures.

Methodology:

  • Solid-State Analysis (TGA/DSC):

    • Accurately weigh 2-5 mg of each compound into separate aluminum pans.

    • Perform Thermogravimetric Analysis (TGA) by heating the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere. This will determine the onset temperature of decomposition.[12][13]

    • Perform Differential Scanning Calorimetry (DSC) over a similar temperature range to identify melting points and other thermal events.[12][13]

  • Solution-State Analysis:

    • Prepare solutions of each compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dispense aliquots into sealed vials.

    • Include a control set of vials stored at 4°C.

    • Place the test vials in ovens maintained at 60°C and 80°C.[14]

    • At specified time points (e.g., 0, 8, 24, 48 hours), withdraw samples, cool to room temperature, and analyze by HPLC.

Photostability Assessment (Following ICH Q1B Guidelines)

Objective: To determine the intrinsic photostability of the compounds.

Methodology:

  • Prepare solutions of each compound (1 mg/mL) and place them in chemically inert, transparent containers.

  • Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Expose the samples to a light source that conforms to ICH Q1B Option 2, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][4]

  • Maintain the temperature of the samples under control to minimize thermal degradation.

  • At the end of the exposure period, analyze both the exposed samples and the dark controls by HPLC.

Hydrolytic Stability Assessment

Objective: To assess the stability of the compounds across a range of pH values.

Methodology:

  • Prepare solutions of each compound (1 mg/mL) in the following media:

    • 0.1 M Hydrochloric Acid (acidic condition)

    • Purified Water (neutral condition)

    • 0.1 M Sodium Hydroxide (basic condition)[3]

  • Store the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 8, 24, 48 hours), withdraw samples, neutralize if necessary, and analyze by HPLC.

Oxidative Stability Assessment

Objective: To evaluate the susceptibility of the compounds to oxidation.

Methodology:

  • Prepare solutions of each compound (1 mg/mL) in a suitable solvent.

  • Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[6]

  • Store the solutions at room temperature, protected from light.

  • Include a control sample without hydrogen peroxide.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples and immediately quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), then analyze by HPLC.

Data Analysis and Interpretation

For each study, the percentage of the parent compound remaining should be calculated at each time point relative to the initial concentration. The results can be summarized in the following tables:

Table 1: Comparative Thermal Stability Data (% Parent Compound Remaining)

Time (hours) 4-Bromo-5-methyl-1H-indazol-3-amine (60°C) 4-Bromo-1H-indazol-3-amine (60°C) 4-Bromo-5-methyl-1H-indazol-3-amine (80°C) 4-Bromo-1H-indazol-3-amine (80°C)
0 100 100 100 100
8
24

| 48 | | | | |

Table 2: Comparative Photostability Data (% Parent Compound Remaining)

Condition 4-Bromo-5-methyl-1H-indazol-3-amine 4-Bromo-1H-indazol-3-amine
Dark Control

| Exposed to Light | | |

Table 3: Comparative Hydrolytic Stability Data (% Parent Compound Remaining)

Condition Time (h) 4-Bromo-5-methyl-1H-indazol-3-amine 4-Bromo-1H-indazol-3-amine
0.1 M HCl 0 100 100
24
48
0.1 M NaOH 0 100 100
24

| | 48 | | |

Table 4: Comparative Oxidative Stability Data (% Parent Compound Remaining)

Time (hours) 4-Bromo-5-methyl-1H-indazol-3-amine (3% H₂O₂) 4-Bromo-1H-indazol-3-amine (3% H₂O₂)
0 100 100
2
8

| 24 | | |

Conclusion and Recommendations

This guide provides a comprehensive framework for the comparative stability analysis of 4-Bromo-5-methyl-1H-indazol-3-amine and its non-methylated analog. By synthesizing theoretical principles with robust, actionable experimental protocols, we empower researchers to make data-driven decisions in their drug discovery programs.

Our central hypothesis is that the 5-methyl group, through its electron-donating nature, will modulate the stability profile of the indazole core. We anticipate that this may enhance stability against hydrolytic degradation but could increase susceptibility to oxidation. The provided protocols for thermal, photolytic, hydrolytic, and oxidative stress testing will allow for a thorough and scientifically rigorous evaluation of this hypothesis.

For drug development professionals, the early and comprehensive assessment of a candidate's stability is not merely a regulatory requirement but a fundamental aspect of risk mitigation. Understanding how a simple structural modification impacts stability can guide lead optimization, inform formulation strategies, and ultimately, increase the probability of advancing a safe and effective therapeutic. We strongly recommend the implementation of these, or similar, validated stability studies as a critical component of the candidate selection process.

References

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Sokolov, M., et al. (2021).
  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. In Separation Science and Technology (Vol. 8, pp. 219-249).
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
  • Metrohm. (n.d.). Stability Testing of Oxidation for Cosmetic and Pharmaceutical Raw Materials.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997–6009.
  • Davis, E. F., & Stapleton, H. M. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation. Environmental Science & Technology, 43(15), 5739-46.
  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
  • Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?
  • Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing.
  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Kumar, B., et al. (2012). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Erudition, 2(2), 1-8.
  • Longdom Publishing. (2025). Fundamentals of Chemical Hydrolysis and its Application.
  • Chemox Pharma. (2026, February 9). Why Stability Testing Matters in Pharmaceutical API Development.
  • Wang, X., et al. (2021). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 143(44), 18373–18380.
  • Fauske & Associates. (n.d.). Thermal Stability Testing.
  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins.
  • Ardakani, M. A., Smalley, R. K., & Smith, R. H. (1983). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2501-2506.
  • Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133.
  • Sun, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2962.
  • Chen, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373.
  • Hu, Y., et al. (2019). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Current Organic Chemistry, 23(27), 2903-2927.
  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598.
  • Singh, R., & Kumar, R. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(11), 4304-4323.
  • Bajaj, S., et al. (2003). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 541-551.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Singh, S., et al. (2013). Forced degradation studies: A review. Journal of Applied Pharmaceutical Science, 3(10), 128-137.
  • Pharmaceutical Technology. (2025, March 15).
  • Yerra, N., et al. (2020). Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. European Journal of Mass Spectrometry, 26(6), 469-478.
  • Waters. (n.d.). Introduction to Hydrolysis.
  • IntechOpen. (2016).
  • MDPI. (2021, November 4).
  • Kumar, V. S., et al. (2018). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Drug Targets, 19(13), 1544-1554.
  • Hu, Y., et al. (2019). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Current Organic Chemistry, 23(27), 2903-2927.

Sources

A Comparative Guide to Purity Validation of 4-Bromo-5-methyl-1H-indazol-3-amine: UPLC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is the foundation of safety and efficacy. The compound 4-Bromo-5-methyl-1H-indazol-3-amine serves as a critical building block in the synthesis of numerous therapeutic agents, particularly kinase inhibitors. Its impurity profile can directly influence the safety and manufacturability of the final drug substance. This guide provides an in-depth technical comparison of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of this vital intermediate. We will explore the causality behind methodological choices and present supporting data to demonstrate the superior performance of UPLC-MS in a regulated environment.

The Regulatory Imperative: Why Purity Matters

The control of impurities in new drug substances is rigorously governed by international regulatory bodies. The International Council for Harmonisation (ICH) Q3A(R2) guideline is the cornerstone of this effort, providing a framework for the reporting, identification, and qualification of impurities.[1][2][3] According to these guidelines, impurities present at levels above certain thresholds must be identified and, in many cases, toxicologically qualified.[1][4] For instance, the identification threshold can be as low as 0.05% for drug substances with a maximum daily dose of up to 2 grams.[4] This necessitates the use of highly sensitive and specific analytical techniques capable of detecting and identifying trace-level impurities.

Understanding Potential Impurities

To develop a robust analytical method, one must first understand the potential impurities that may arise. The synthesis of substituted indazoles can be complex, potentially generating a variety of related substances.[5][6] For 4-Bromo-5-methyl-1H-indazol-3-amine, impurities can be broadly categorized:

  • Starting Materials & Intermediates: Incomplete reactions can leave residual precursors in the final product.[7]

  • By-products: Side reactions may lead to the formation of structural analogs, such as regioisomers (e.g., alternative bromination positions) or di-brominated species.[7]

  • Degradation Products: The compound may degrade under specific conditions of light, heat, or pH, forming new impurities over time.[7]

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used during synthesis or purification can also be present.[1][7]

Methodological Comparison: HPLC-UV vs. UPLC-MS

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC has long been the standard for pharmaceutical purity analysis. It separates compounds based on their interaction with a stationary phase, and a UV detector quantifies them by measuring light absorbance.

  • Strengths: Robust, reliable, and widely available.

  • Limitations:

    • Limited Sensitivity: May fail to detect impurities below ICH reporting thresholds.

    • Co-elution Risk: Structurally similar impurities may co-elute, appearing as a single peak and leading to inaccurate quantification.

    • No Structural Information: A UV detector provides no information about the molecular weight or structure of an unknown peak, making impurity identification impossible without isolating the compound for further analysis (e.g., by NMR or MS).[8]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC improves upon HPLC by using columns packed with sub-2 µm particles. This results in significantly higher separation efficiency and speed.[9][10] When coupled with a mass spectrometer, it becomes an unparalleled tool for impurity analysis. The MS detector ionizes the separated compounds and measures their mass-to-charge ratio (m/z), providing definitive molecular weight information.[11]

  • Strengths:

    • Superior Resolution & Speed: Sharper, narrower peaks allow for better separation of complex mixtures in a fraction of the time.[9][10][12]

    • Enhanced Sensitivity: The combination of narrower peaks and the inherent sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at extremely low levels.[10][13]

    • Definitive Identification: Provides the molecular weight of each impurity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, and tandem MS (MS/MS) can provide structural fragments, enabling rapid and confident impurity identification.[13]

The workflow for a comprehensive purity validation using UPLC-MS is a systematic process ensuring both detection and identification.

Impurity_ID_Logic Start Unknown Peak Detected in UPLC Chromatogram Step1 Acquire High Resolution Mass Spectrum Start->Step1 Decision1 Does Isotopic Pattern Match Bromine? Step1->Decision1 Step2 Generate Elemental Formula from Accurate Mass Decision1->Step2 Yes NoMatch Re-evaluate/ Investigate Other Sources Decision1->NoMatch No Step3 Compare Formula with Potential By-products (e.g., Di-bromination) Step2->Step3 Step4 Perform MS/MS Fragmentation Analysis Step3->Step4 Hypothesis Formed End Structure Confirmed Step4->End

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Bromo-5-methyl-1H-indazol-3-amine. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection.

Hazard Profile and Essential Safety Precautions

Based on data from similar chemical structures, 4-Bromo-5-methyl-1H-indazol-3-amine should be handled as a hazardous substance.[2][3][4] The primary anticipated hazards include:

  • Acute Toxicity: Potentially harmful if swallowed.[5]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2][3][4][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[2][3][4][6]

Mandatory Personal Protective Equipment (PPE)

When handling 4-Bromo-5-methyl-1H-indazol-3-amine, including during disposal preparation, the following PPE is required to mitigate exposure risks:

  • Gloves: Chemical-resistant nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side-shields or, preferably, chemical safety goggles.[4]

  • Lab Coat: A standard laboratory coat, buttoned completely.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[2]

Core Disposal Principles: Regulatory and Safety Imperatives

The disposal of this chemical is governed by strict federal and local regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[7][8]

The Three Pillars of Compliant Disposal:

  • DO NOT Drain Dispose: Never dispose of 4-Bromo-5-methyl-1H-indazol-3-amine, in solid or solution form, down the sanitary sewer.[7] This can harm aquatic life and compromise water treatment systems.

  • DO NOT Trash Dispose: This chemical waste must not be placed in the regular solid waste stream.[7]

  • DO Segregate as Halogenated Organic Waste: As a brominated compound, this chemical must be segregated into a dedicated halogenated organic waste stream.[9][10] Co-mingling with non-halogenated waste significantly increases disposal costs and complicates the treatment process, which often involves specialized incineration.[9][11]

Quantitative Hazard Summary

The following table summarizes the likely hazard classifications based on analogous compounds. These GHS (Globally Harmonized System) codes are critical for proper labeling and risk assessment.

Hazard ClassificationGHS Hazard CodeDescriptionSource Analogue(s)
Acute Toxicity, OralH302Harmful if swallowed[4][5]
Skin IrritationH315Causes skin irritation[2][3][4][6]
Serious Eye IrritationH319Causes serious eye irritation[2][3][4][6]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3][4][6]

Step-by-Step Disposal Protocol

This protocol details the systematic procedure for collecting and preparing 4-Bromo-5-methyl-1H-indazol-3-amine waste for pickup by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Identification and Segregation
  • Designate a Waste Stream: Immediately classify any material contaminated with 4-Bromo-5-methyl-1H-indazol-3-amine (e.g., residual solid, solutions, contaminated pipette tips, gloves) as "Hazardous Waste - Halogenated Organics."

  • Maintain Separation: Do not mix this waste with non-halogenated solvents (like acetone, hexane, or ethanol) or aqueous waste streams.[10][11]

Step 2: Container Selection and Labeling
  • Container Choice: Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[7][12] Ensure the container is in good condition, free of cracks or exterior contamination.

  • Proper Labeling: The container must be labeled clearly at the moment the first drop of waste is added.[13] The label must include:

    • The words "HAZARDOUS WASTE" .[7][14]

    • The full, unabbreviated chemical name: "4-Bromo-5-methyl-1H-indazol-3-amine" .[7][14] Do not use formulas or acronyms.

    • A list of all other components in the container (e.g., solvents used for rinsing) with their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[7]

    • The date of waste generation (the date the first waste was added).[7]

Step 3: Waste Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically under a fume hood or in a ventilated, secondary containment cabinet.[9][14] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Container Integrity: Keep the waste container securely capped at all times, except when actively adding waste.[13][14][15] Do not leave a funnel in the opening.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health & Safety (EHS) or equivalent hazardous waste management office to schedule a pickup.[1][14]

  • Provide Documentation: Complete any required waste pickup forms, ensuring all information is accurate and matches the container label.[7]

Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for proper disposal.

G cluster_prep Preparation & Identification cluster_contain Containment cluster_storage Storage & Final Disposal WasteGen Waste Generated (4-Bromo-5-methyl-1H-indazol-3-amine) Segregate Segregate as Halogenated Organic Waste WasteGen->Segregate Is it a halogenated compound? Yes. Container Select Compatible, Leak-Proof Container Segregate->Container Label Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Hazards & Date Container->Label Label before first use Store Store in Designated SAA (Secondary Containment) Label->Store EHS Container >90% Full: Contact EHS for Pickup Store->EHS Follow institutional procedure

Caption: Disposal workflow for 4-Bromo-5-methyl-1H-indazol-3-amine.

Emergency Procedures: Spills and Exposure
  • Small Spill: For minor spills contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to clean it up.[1] The contaminated absorbent must then be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the protocol above.

  • Large Spill: Evacuate the area immediately. Alert your supervisor and contact your institution's EHS/emergency response team.[16]

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16] For eye contact, use an emergency eyewash station.[16] Seek immediate medical attention and bring the chemical's safety information if possible.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 4-Bromo-5-methyl-1H-indazol-3-amine, upholding the highest standards of safety, responsibility, and scientific integrity.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US FUSION. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MED-FLEX. [Link]

  • Hazardous Waste Guide. UTIA Safety Office, The University of Tennessee. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Research - Columbia University. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Triumvirate Environmental. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Guide. Environmental Health & Safety, Mississippi State University. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-5-methyl-1H-indazol-3-amine: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scientific Diligence: As of this writing, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 4-Bromo-5-methyl-1H-indazol-3-amine (CAS No. 1715912-74-5) is not widely available.[1] Therefore, this guide is constructed upon established principles for handling analogous chemical structures—specifically halogenated aromatic amines.[2][3] These compounds warrant significant caution. This guidance synthesizes data from related molecules and general best practices to ensure a robust margin of safety. Researchers must always supplement this guide with a thorough risk assessment specific to their experimental context.

Foundational Hazard Assessment: Understanding the "Why"

The molecular structure of 4-Bromo-5-methyl-1H-indazol-3-amine provides critical clues to its potential hazards. It is an aromatic amine, a class of compounds known for potential toxicity, and is also halogenated with bromine. Related bromo-amino chemical structures are classified as skin and eye irritants, may cause respiratory irritation, and can be harmful if swallowed.[4][5]

Before any protective equipment is chosen, the Hierarchy of Controls must be applied. This foundational principle of laboratory safety prioritizes the most effective control measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Remove the hazard Substitution Substitution Replace with a less hazardous chemical Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls Change the way people work (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Protect the worker with PPE Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

PPE is the final line of defense, to be used only after engineering and administrative controls have been implemented. The primary engineering control for this compound, which is a solid powder, is a certified chemical fume hood to prevent inhalation of airborne particulates.[6][7]

Core Personal Protective Equipment (PPE) Protocols

The level of PPE required is dictated by the specific task being performed. Handling the neat solid presents a greater risk of inhalation and gross contamination than working with dilute solutions.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash goggles AND face shieldDouble-gloved with compatible gloves (e.g., Nitrile)Chemical-resistant lab coat, fully buttonedN95/P100 respirator (if fume hood sash must be high) or as dictated by risk assessment
Preparing Solutions Chemical splash gogglesSingle pair of compatible gloves (e.g., Nitrile)Chemical-resistant lab coat, fully buttonedNot required if performed within a fume hood with proper airflow
Reaction Workup/Purification Chemical splash gogglesCompatible gloves (check for solvent compatibility)Chemical-resistant lab coat, fully buttonedNot required if performed within a fume hood
Eye and Face Protection

Standard safety glasses are insufficient . Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and potential splashes.[7][8][9] When handling the bulk solid outside of a glovebox, a full-face shield should be worn over the goggles to protect the entire face.[8]

Hand Protection

Given the aromatic amine structure, skin absorption is a primary concern.[3]

  • Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact.[7] However, if performing reactions in solvents, you must consult a glove compatibility chart for the specific solvent being used.

  • Integrity Check: Always inspect gloves for tears or pinholes before use.[5]

  • Double Gloving: When handling the neat solid, wearing two pairs of gloves provides an added layer of protection. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Proper Removal: Remove gloves without touching the outer surface with bare skin to prevent contamination.

Body Protection

A flame-resistant lab coat that is fully buttoned provides a necessary barrier.[8] Ensure the sleeves are not rolled up. For extensive handling, a chemical-resistant apron over the lab coat is recommended.

Respiratory Protection

All handling of the solid compound must occur within a chemical fume hood to minimize inhalation risk.[6][7] If a procedure carries a high risk of generating dust (e.g., scraping a flask) and cannot be fully contained, an N95 or P100 respirator should be worn as a secondary precaution.

Step-by-Step Operational Plans

Donning and Doffing PPE Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. Doffing (removing) is the point of highest risk.

cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/ Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Outer pair first) doff2 2. Goggles/ Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4

Caption: The correct sequence for donning and doffing PPE.

Weighing the Solid Compound
  • Ensure the chemical fume hood has been certified within the last year and the airflow is adequate.

  • Don all required PPE as outlined in the table above, including double gloves and a face shield over goggles.

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully open the container with the compound, pointing it away from your face.

  • Use a designated spatula to transfer the solid to the weigh boat. Avoid any actions that could create dust.

  • Securely close the main container.

  • Proceed with the dissolution or addition of the weighed compound within the fume hood.

  • After use, decontaminate the spatula and any affected surfaces.

Emergency and Spill Management

Immediate Actions for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[2][10][11] Seek immediate medical attention.

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Small-Scale Spill Response

This workflow applies to spills of less than 5 grams that are contained within a fume hood.

start Spill Occurs (in Fume Hood) alert Alert Colleagues Restrict Access start->alert ppe Ensure Full PPE is Worn (Double Gloves, Goggles, Face Shield) alert->ppe contain Cover with an inert absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully sweep material into a labeled hazardous waste container contain->collect decon Decontaminate spill area with appropriate solution collect->decon dispose Dispose of all contaminated materials as hazardous waste decon->dispose report Report Incident to Lab Supervisor/EHS dispose->report

Caption: Workflow for responding to a small chemical spill.

For spills involving aromatic amines, absorb the material with vermiculite or a spill pillow.[2] Avoid creating dust. Place all contaminated absorbents and PPE into a clearly labeled hazardous waste bag or container for disposal.[2][7]

Decontamination and Disposal

  • Work Surfaces: All surfaces within the fume hood should be wiped down with a suitable solvent (e.g., ethanol or isopropanol, unless incompatible with other reagents) and then cleaned with soap and water after work is complete.

  • Glassware: Rinse glassware with a suitable solvent to remove residual compound. This rinse aid should be collected as hazardous liquid waste. Then, wash the glassware thoroughly with soap and water.

  • Waste Disposal: All waste must be disposed of according to institutional and local regulations.[6]

    • Solid Waste: Unused compound, contaminated absorbents, and contaminated solid PPE (gloves, weigh boats) must be placed in a sealed, clearly labeled hazardous solid waste container.

    • Liquid Waste: Solvents used in reactions or for decontamination must be collected in a labeled hazardous liquid waste container. Never pour chemical waste down the drain.[8]

By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with handling 4-Bromo-5-methyl-1H-indazol-3-amine, ensuring both personal safety and the integrity of their research.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (2023, April 10). Lab Manager.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Safety and Chemical Management Solutions.
  • Spill Decontamination Kit for Aromatic Amines. SKC Ltd.
  • SAFETY DATA SHEET - 3-Bromo-1H-indazole. (2025, December 25). Fisher Scientific.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). OSHA Safety Training for Agriculture.
  • Guide for Chemical Spill Response. American Chemical Society.
  • SAFETY DATA SHEET - 5-Bromo-2-formylpyridine. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Bromo-1-indanone. (2025, September 22). Thermo Fisher Scientific.
  • 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET - 4-Bromo-5-methylisoxazol-3-amine. (2023, August 23). Fisher Scientific.
  • 4-Bromo-5-methyl-1H-indazol-3-amine. ChemScene.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals.
  • SAFETY DATA SHEET - 5-Bromo-5-nitro-1,3-dioxane. (2014, June 29). Sigma-Aldrich.
  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).
  • 5-Bromo-1-methyl-1H-indazol-3-amine. Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-methyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-methyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.